molecular formula C38H34N6O8 B1242280 Gilvusmycin

Gilvusmycin

Cat. No.: B1242280
M. Wt: 702.7 g/mol
InChI Key: XUBJLJZOSKJNMY-UHFFFAOYSA-N
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Description

Gilvusmycin is an antibiotic isolated from the culture broth of Streptomyces sp. QM16 with potent cytotoxic activity against the human tumor cells. It has a role as a metabolite, an antimicrobial agent and an antineoplastic agent. It is a cyclic ketone, a member of phenols, an aromatic ether, a bridged compound and an organonitrogen heterocyclic compound.

Properties

Molecular Formula

C38H34N6O8

Molecular Weight

702.7 g/mol

IUPAC Name

10-[6-(6-acetyl-5-hydroxy-4-methoxy-7,8-dihydro-3H-pyrrolo[3,2-e]indole-2-carbonyl)-5-hydroxy-4-methoxy-7,8-dihydro-3H-pyrrolo[3,2-e]indole-2-carbonyl]-3-methyl-5,10-diazatetracyclo[7.4.0.01,12.02,6]trideca-2(6),3,8-trien-7-one

InChI

InChI=1S/C38H34N6O8/c1-15-13-39-29-24(46)11-25-38(26(15)29)12-17(38)14-44(25)37(50)23-10-21-19-6-8-43(31(19)33(48)35(52-4)28(21)41-23)36(49)22-9-20-18-5-7-42(16(2)45)30(18)32(47)34(51-3)27(20)40-22/h9-11,13,17,39-41,47-48H,5-8,12,14H2,1-4H3

InChI Key

XUBJLJZOSKJNMY-UHFFFAOYSA-N

Canonical SMILES

CC1=CNC2=C1C34CC3CN(C4=CC2=O)C(=O)C5=CC6=C7CCN(C7=C(C(=C6N5)OC)O)C(=O)C8=CC9=C1CCN(C1=C(C(=C9N8)OC)O)C(=O)C

Origin of Product

United States

Foundational & Exploratory

The Genesis of Gilvusmycin: A Technical Guide to its Microbial Origin and Biosynthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Shanghai, China – November 6, 2025 – A comprehensive technical guide released today details the origin and biosynthetic pathway of gilvusmycin, a potent antitumor antibiotic. This document, intended for researchers, scientists, and drug development professionals, provides an in-depth look at the microbial sources of the compound, the genetic blueprint for its synthesis, and the pioneering bioengineering strategies used to produce it in a laboratory setting.

This compound was first discovered and isolated from the fermentation broth of Streptomyces sp. QM16.[1] More recent genomic investigations have identified the biosynthetic gene cluster (BGC) responsible for its production, designated as BGC0001607, in Streptomyces sp. NRRL B-1347 and Streptomyces yokosukanensis DSM 40224. This discovery has been pivotal in understanding the enzymatic machinery required to assemble this complex molecule.

The biosynthesis of this compound is closely related to that of another antitumor agent, CC-1065, which is produced by Streptomyces zelensis NRRL 11183. The primary structural difference between the two compounds lies in a single functional group: this compound possesses an acetyl group where CC-1065 has a carbamoyl group. This subtle distinction is governed by a key enzyme in their respective biosynthetic pathways.

A breakthrough in the study of this compound was the successful heterologous production of the compound. Researchers engineered a mutant strain of the CC-1065 producer, S. zelensis, by deleting the gene responsible for the carbamoyl group addition. Subsequently, they introduced the putative acetyltransferase gene, gilW, from the this compound gene cluster of Streptomyces sp. NRRL B-1347. This genetic manipulation effectively rerouted the biosynthetic pathway to yield this compound.

This technical guide provides a detailed summary of the key findings related to the origin of this compound, including quantitative data where available, experimental protocols for pivotal experiments, and visualizations of the biosynthetic logic.

Quantitative Data Summary

Currently, publicly available literature does not contain specific fermentation titers or yields for this compound from either the native producer or the engineered strain. Further research is required to quantify the production levels of this important metabolite.

Table 1: Producing Organisms and Associated Gene Clusters

OrganismStrain IDRoleBiosynthetic Gene Cluster (BGC)
Streptomyces sp.QM16Original producerNot sequenced
Streptomyces sp.NRRL B-1347Putative native producerBGC0001607 (gil cluster)
Streptomyces yokosukanensisDSM 40224Putative native producerHighly similar to gil cluster
Streptomyces zelensisNRRL 11183Host for heterologous productionCC-1065 BGC (c10 cluster)
Streptomyces zelensisTYW-03Engineered this compound producerc10 cluster with gilW insertion

Experimental Protocols

Detailed experimental protocols for the key experiments that led to the understanding of this compound's origin are outlined below. These methodologies are based on standard molecular biology and analytical chemistry techniques.

Heterologous Expression of this compound in Streptomyces zelensis

This protocol describes the genetic engineering of the CC-1065 producing strain, S. zelensis, to produce this compound.

  • Inactivation of the Carbamoyltransferase Gene (c10W):

    • An in-frame deletion of the c10W gene in S. zelensis NRRL 11183 was performed using established protocols for Streptomyces genetics. This created the mutant strain TYW-01, which was unable to produce CC-1065.

  • Integration of the Acetyltransferase Gene (gilW):

    • A synthetic copy of the putative acetyltransferase gene, gilW, from the this compound gene cluster of Streptomyces sp. NRRL B-1347 was synthesized.

    • The gilW gene was cloned into an integrative vector suitable for Streptomyces.

    • The resulting plasmid was introduced into the S. zelensis TYW-01 mutant strain via conjugation.

    • Integration of gilW into the chromosome of TYW-01 resulted in the engineered this compound-producing strain, TYW-03.

PCR Verification of gilW Integration

Standard PCR protocols were used to confirm the successful integration of the gilW gene into the genome of S. zelensis TYW-03. While specific primer sequences and cycling conditions are not detailed in the available literature, a general methodology would involve:

  • Primer Design: Forward and reverse primers specific to the gilW gene sequence would be designed.

  • Genomic DNA Extraction: Genomic DNA would be isolated from the wild-type S. zelensis, the TYW-01 mutant, and the TYW-03 engineered strain.

  • PCR Amplification: PCR would be performed on the extracted genomic DNA using the gilW-specific primers.

  • Gel Electrophoresis: The PCR products would be analyzed by agarose gel electrophoresis. A band of the expected size for the gilW gene would be present in the lane corresponding to TYW-03 and absent in the lanes for the wild-type and TYW-01 strains.

HPLC Analysis of Fermentation Products

High-Performance Liquid Chromatography (HPLC) was used to analyze the metabolites produced by the wild-type and engineered Streptomyces strains. While the precise conditions for this compound analysis are not published, a representative protocol for the analysis of the related compound yatakemycin is provided as a likely starting point.[2][3]

  • Chromatographic System: Agilent 1200 HPLC system or equivalent.[3]

  • Column: Reverse-phase C18 column (e.g., Alltima C18, 5 µm, 4.6 x 250 mm).[3]

  • Mobile Phase:

    • Solvent A: Water

    • Solvent B: Acetonitrile

  • Gradient Elution: A gradient of increasing acetonitrile concentration over time would be employed to separate the compounds. A typical gradient might be: 0–3 min 15% B, 3–6 min 15–40% B, 6–12 min 40% B, 12–19 min 40–55% B, 19–22 min 55–85% B, 22–28 min 85% B, and a return to initial conditions.[2][3]

  • Flow Rate: 1 mL/min.[3]

  • Detection: Diode array detector (DAD) monitoring at a wavelength appropriate for this compound (e.g., 374 nm, as used for CC-1065 analysis).[4]

Visualizations

The following diagrams illustrate the key relationships and workflows in the elucidation of this compound's origin.

Gilvusmycin_Producers cluster_native Native Producers cluster_engineered Engineered Production Streptomyces sp. QM16 Streptomyces sp. QM16 This compound This compound Streptomyces sp. QM16->this compound Original Isolation Streptomyces sp. NRRL B-1347 Streptomyces sp. NRRL B-1347 Streptomyces sp. NRRL B-1347->this compound Biosynthesis S. zelensis NRRL 11183 S. zelensis (CC-1065 Producer) S. zelensis TYW-03 S. zelensis TYW-03 (this compound Producer) S. zelensis NRRL 11183->S. zelensis TYW-03 Genetic Engineering S. zelensis TYW-03->this compound Heterologous Production

Caption: Overview of native and engineered producers of this compound.

Biosynthetic_Logic cluster_cc1065 CC-1065 Biosynthesis in S. zelensis cluster_this compound This compound Biosynthesis (Engineered) Precursor_Metabolites Common Precursor Metabolites c10_genes c10 Gene Cluster (excluding c10W) Precursor_Metabolites->c10_genes gil_genes_subset c10 Gene Cluster (c10W deleted) Precursor_Metabolites->gil_genes_subset CC1065_Intermediate Intermediate c10_genes->CC1065_Intermediate c10W c10W (Carbamoyltransferase) CC1065 CC-1065 c10W->CC1065 Adds carbamoyl group CC1065_Intermediate->c10W Gilvusmycin_Intermediate Intermediate gil_genes_subset->Gilvusmycin_Intermediate gilW gilW (Acetyltransferase) This compound This compound gilW->this compound Adds acetyl group Gilvusmycin_Intermediate->gilW

Caption: Comparative logic of CC-1065 and engineered this compound biosynthesis.

Experimental_Workflow Start Start: S. zelensis (CC-1065 Producer) Gene_Deletion In-frame deletion of c10W gene Start->Gene_Deletion Mutant_Strain Mutant Strain TYW-01 (No CC-1065 production) Gene_Deletion->Mutant_Strain Gene_Integration Integration of synthetic gilW gene Mutant_Strain->Gene_Integration Engineered_Strain Engineered Strain TYW-03 Gene_Integration->Engineered_Strain Fermentation Fermentation of TYW-03 Engineered_Strain->Fermentation PCR_Verification PCR Verification of gilW integration Engineered_Strain->PCR_Verification HPLC_Analysis HPLC Analysis of Culture Broth Fermentation->HPLC_Analysis Gilvusmycin_Production Detection of this compound HPLC_Analysis->Gilvusmycin_Production Confirmation Confirmation of Genetic Modification PCR_Verification->Confirmation

Caption: Workflow for the heterologous production and verification of this compound.

References

Gilvusmycin: A Technical Whitepaper on its Discovery and Characterization from Streptomyces sp. QM16

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gilvusmycin, a potent antitumor antibiotic, was first isolated from the fermentation broth of Streptomyces sp. QM16. Structurally related to the well-known CC-1065 family of DNA-binding agents, this compound has demonstrated significant in vivo antitumor activity. This document provides a comprehensive overview of the discovery, biosynthesis, and known biological activities of this compound, with a focus on the technical details relevant to researchers in the fields of natural product chemistry, oncology, and drug development. While specific quantitative data on its bioactivity and production yields are not extensively available in the public domain, this guide consolidates the existing knowledge to serve as a foundational resource for further investigation.

Introduction

The relentless search for novel anticancer agents has consistently turned to microbial sources, with the genus Streptomyces being a particularly prolific producer of structurally diverse and biologically active secondary metabolites. This compound, isolated from Streptomyces sp. QM16, is a noteworthy addition to the arsenal of antitumor compounds. Its structural similarity to CC-1065 suggests a mechanism of action centered on DNA interaction, a hallmark of this potent class of antibiotics. This whitepaper will delve into the available technical details surrounding the discovery and characterization of this compound, providing a framework for future research and development.

Discovery and Isolation of Streptomyces sp. QM16

The producing organism, Streptomyces sp. QM16, was isolated from a soil sample as part of a screening program for new antitumor antibiotics. The isolation and cultivation of novel Streptomyces species are critical first steps in the discovery of new natural products.

Experimental Protocols

2.1. Isolation of Streptomyces sp. QM16

  • Sample Collection : Soil samples are collected from diverse ecological niches.

  • Pre-treatment : Samples are air-dried and treated with calcium carbonate to reduce the population of fungi and other bacteria.

  • Serial Dilution and Plating : The treated soil is serially diluted in sterile saline and plated onto selective media such as Starch Casein Agar or Arginine Glycerol Salt Agar.

  • Incubation : Plates are incubated at 28-30°C for 7-14 days.

  • Colony Selection : Characteristic colonies of Streptomyces (dry, chalky, with aerial mycelium) are selected and sub-cultured to obtain pure isolates.

  • Identification : The isolate QM16 was identified as a strain of Streptomyces based on its morphological and chemotaxonomic characteristics.

2.2. Cultivation of Streptomyces sp. QM16 for this compound Production

  • Seed Culture : A seed culture is prepared by inoculating a suitable liquid medium (e.g., Tryptic Soy Broth) with a pure culture of Streptomyces sp. QM16 and incubating on a rotary shaker.

  • Production Fermentation : The seed culture is then used to inoculate a larger volume of production medium. A typical production medium for Streptomyces contains a carbon source (e.g., glucose, starch), a nitrogen source (e.g., soybean meal, yeast extract), and mineral salts.

  • Fermentation Parameters : The fermentation is carried out at a controlled temperature (typically 28-30°C) with agitation and aeration to ensure optimal growth and secondary metabolite production. The pH of the medium is also monitored and controlled.

Extraction and Purification of this compound

Following fermentation, the active compound, this compound, must be extracted from the culture broth and purified.

Experimental Protocols

3.1. Extraction

  • Broth Separation : The fermentation broth is centrifuged or filtered to separate the mycelial biomass from the supernatant.

  • Solvent Extraction : The supernatant is extracted with a water-immiscible organic solvent, such as ethyl acetate or butanol, to partition the lipophilic this compound into the organic phase.

3.2. Purification

  • Chromatography : The crude extract is subjected to a series of chromatographic steps to purify this compound. This typically involves:

    • Silica Gel Chromatography : To separate compounds based on polarity.

    • Sephadex LH-20 Chromatography : For size exclusion and further purification.

    • High-Performance Liquid Chromatography (HPLC) : A final polishing step using a reversed-phase column (e.g., C18) to obtain pure this compound.

  • Structure Elucidation : The structure of the purified this compound was determined using spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy[1][2].

Biosynthesis of this compound

Bioinformatic analysis has successfully linked a biosynthetic gene cluster (BGC) in Streptomyces sp. QM16 to the production of this compound[3]. This discovery is pivotal for understanding how the molecule is assembled and for potential future efforts in biosynthetic engineering to create novel analogs.

Logical Relationship of this compound Biosynthesis

gilvusmycin_biosynthesis Primary_Metabolites Primary Metabolites (e.g., Amino Acids, Acyl-CoAs) PKS_NRPS Polyketide Synthase (PKS) & Non-Ribosomal Peptide Synthetase (NRPS) Assembly Primary_Metabolites->PKS_NRPS Substrates BGC This compound Biosynthetic Gene Cluster (BGC) Expression BGC->PKS_NRPS Enzyme Synthesis Tailoring_Enzymes Tailoring Enzymes (e.g., Oxidoreductases, Methyltransferases) BGC->Tailoring_Enzymes Enzyme Synthesis Precursor This compound Precursor PKS_NRPS->Precursor Biosynthesis This compound This compound Precursor->this compound Modification

Caption: Logical workflow of this compound biosynthesis.

Biological Activity and Mechanism of Action

This compound has been shown to possess in vivo antitumor activity against murine leukemia P388[1][2]. Its structural relationship to CC-1065, a known DNA minor groove binding agent that alkylates DNA, strongly suggests a similar mechanism of action.

Proposed Mechanism of Action

The proposed mechanism of action for this compound involves its binding to the minor groove of DNA, followed by the alkylation of a nucleotide base, typically adenine. This covalent modification of DNA can lead to a cascade of cellular events, including the inhibition of DNA replication and transcription, ultimately triggering apoptosis in cancer cells.

Signaling Pathway Diagram: DNA Damage Response

dna_damage_response This compound This compound DNA DNA This compound->DNA Binds to Minor Groove DNA_Adduct DNA Adduct Formation (Alkylation) DNA->DNA_Adduct Alkylation Replication_Stress Replication Stress & Transcription Inhibition DNA_Adduct->Replication_Stress DDR_Sensors DNA Damage Response (DDR) Sensors (e.g., ATM/ATR) Replication_Stress->DDR_Sensors Activation Checkpoint_Activation Cell Cycle Checkpoint Activation (G2/M Arrest) DDR_Sensors->Checkpoint_Activation Phosphorylation Cascade Apoptosis Apoptosis Checkpoint_Activation->Apoptosis Induction

Caption: Proposed DNA damage response pathway activated by this compound.

Quantitative Data

Data TypeDescriptionThis compound Data
Fermentation Titer Concentration of this compound in the culture broth (e.g., in mg/L).Not Publicly Available
IC50 Values The concentration of this compound that inhibits 50% of cancer cell growth in vitro.Not Publicly Available
In Vivo Efficacy The effect of this compound on tumor growth in animal models (e.g., % T/C).Active against murine leukemia P388[1][2]
Maximum Tolerated Dose (MTD) The highest dose of the drug that does not cause unacceptable toxicity.Not Publicly Available

Experimental Workflow

The overall workflow for the discovery and characterization of this compound follows a standard pipeline for natural product drug discovery.

experimental_workflow A Isolation of Streptomyces sp. QM16 B Fermentation & this compound Production A->B C Extraction & Purification B->C F Biosynthetic Gene Cluster Analysis B->F D Structural Elucidation (NMR) C->D E In Vitro & In Vivo Bioassays C->E D->E G Lead Optimization E->G

Caption: General experimental workflow for this compound discovery.

Conclusion and Future Directions

This compound, a product of Streptomyces sp. QM16, represents a promising antitumor agent with a mechanism of action likely involving DNA alkylation. While its initial discovery and characterization have laid the groundwork, there is a clear need for further research to fully elucidate its therapeutic potential. Future efforts should focus on:

  • Optimization of Fermentation : To increase the production yield of this compound.

  • Comprehensive Biological Profiling : Including the determination of IC50 values against a broad panel of human cancer cell lines and further in vivo studies in different cancer models.

  • Mechanism of Action Studies : To confirm the precise molecular target and elucidate the downstream signaling pathways affected by this compound.

  • Biosynthetic Engineering : To generate novel analogs of this compound with improved efficacy and safety profiles.

This technical guide provides a consolidated resource for researchers interested in this compound and highlights the significant opportunities that exist for further investigation into this promising natural product.

References

Unraveling the Blueprint: An In-depth Technical Guide to the Gilvusmycin Biosynthetic Gene Cluster

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the gilvusmycin biosynthetic gene cluster (BGC), a critical resource for the development of novel antitumor agents. This compound, a potent DNA-alkylating agent, shares structural similarities with the well-characterized antibiotic CC-1065, offering a unique opportunity for comparative bioinformatic analysis and biosynthetic engineering. This document details the genetic organization of the this compound BGC, outlines key experimental protocols for its study, and presents visual representations of both the biosynthetic pathway and relevant experimental workflows.

Core Genetic Architecture: A Comparative Analysis

The this compound biosynthetic gene cluster from Streptomyces sp. NRRL B-1347 has been identified and characterized through comparative analysis with the homologous CC-1065 BGC from Streptomyces zelensis NRRL 11183.[1][2][3] The organization of the gil genes and their proposed functions, based on homology to the c10 genes of the CC-1065 cluster, are summarized below.

Gene (gil)Homologous Gene (c10)Identity (%)Proposed Function
gilAc10A853-amino-5-hydroxy-benzoic acid (AHBA) synthase
gilBc10B82AHBA-CoA ligase
gilCc10C83Acyl-CoA dehydrogenase
gilDc10D84Enoyl-CoA hydratase/isomerase
gilEc10E843-hydroxyacyl-CoA dehydrogenase
gilFc10F823-ketoacyl-CoA thiolase
gilGc10G86Acyl carrier protein
gilHc10H84Ketoreductase
gilIc10I83Dehydratase
gilJc10J85Enoyl reductase
gilKc10K86Thioesterase
gilLc10L81Acyl-CoA synthetase
gilMc10M84Methyltransferase
gilNc10N82Oxidoreductase
gilOc10O85FAD-dependent oxidoreductase
gilPc10P83Radical SAM enzyme
gilQc10Q86Cytochrome P450
gilR1c10R180LAL-family regulatory protein
gilR2c10R278TetR-family regulatory protein
gilT1c10T185ABC transporter ATP-binding protein
gilT2c10T283ABC transporter permease
gilWc10W-Acetyltransferase (replaces carbamoyltransferase)

Experimental Protocols: A Methodological Framework

The elucidation of the this compound BGC and the heterologous production of this compound have been made possible through a series of key molecular biology techniques. Detailed methodologies for these experiments are provided below.

Gene Knockout via PCR-Targeting

This protocol describes the targeted disruption of a gene in Streptomyces using a PCR-based approach, as was conceptually applied to the c10W gene in the CC-1065 producer to create a host for this compound production.

a. Construction of the Disruption Cassette:

  • Design primers to amplify a resistance gene cassette (e.g., apramycin resistance, aac(3)IV) flanked by FLP recognition target (FRT) sites.

  • The forward primer should contain a 39-nucleotide homology arm corresponding to the region immediately upstream of the target gene's start codon, followed by a sequence that anneals to the 5' end of the resistance cassette.

  • The reverse primer should contain a 39-nucleotide homology arm corresponding to the region immediately downstream of the target gene's stop codon, followed by a sequence that anneals to the 3' end of the resistance cassette.

  • Perform PCR using a template plasmid containing the FRT-flanked resistance gene.

  • Purify the PCR product, which is the disruption cassette.

b. Transformation and Recombination in E. coli

  • Introduce a cosmid carrying the target gene cluster into an E. coli strain expressing the λ-Red recombinase system (e.g., BW25113/pIJ790).

  • Prepare electrocompetent cells of the E. coli strain harboring the cosmid.

  • Electroporate the purified disruption cassette into the competent cells.

  • Select for transformants that have incorporated the resistance marker from the cassette.

c. Conjugal Transfer to Streptomyces

  • Isolate the recombinant cosmid from the selected E. coli transformants.

  • Introduce the recombinant cosmid into a methylation-deficient E. coli donor strain (e.g., ET12567/pUZ8002).

  • Perform intergeneric conjugation between the E. coli donor strain and the recipient Streptomyces strain.

  • Select for Streptomyces exconjugants that have undergone double homologous recombination, resulting in the replacement of the target gene with the disruption cassette.

d. Verification of Gene Knockout:

  • Confirm the gene knockout in the Streptomyces mutant by PCR using primers flanking the target gene. The PCR product from the mutant will be larger than that from the wild-type due to the insertion of the resistance cassette.

  • Further verification can be performed by Southern blot analysis.

Heterologous Expression of the gilW Gene

This protocol outlines the introduction and expression of the gilW acetyltransferase gene into the c10W mutant of S. zelensis to facilitate this compound production.

a. Construction of the Expression Plasmid:

  • Synthesize the codon-optimized gilW gene.

  • Clone the synthetic gilW gene into an integrative Streptomyces expression vector under the control of a strong, constitutive promoter (e.g., ermEp*). The vector should also contain an attachment site (attP) for site-specific integration into the Streptomyces chromosome and a selectable marker.

b. Transformation of Streptomyces

  • Introduce the expression plasmid into the c10W mutant of S. zelensis via protoplast transformation or intergeneric conjugation.

  • Select for transformants that have integrated the expression plasmid into their chromosome.

c. Verification of Gene Integration:

  • Confirm the integration of the gilW gene into the Streptomyces genome by PCR using primers specific to the gilW gene and the vector backbone.

HPLC Analysis of Fermentation Products

This protocol details the extraction and analysis of secondary metabolites from Streptomyces fermentation cultures to detect the production of this compound.

a. Fermentation and Extraction:

  • Inoculate a suitable liquid production medium with the engineered Streptomyces strain.

  • Incubate the culture under optimal conditions for secondary metabolite production (e.g., 28-30°C with shaking for 5-7 days).

  • Separate the mycelium from the culture broth by centrifugation.

  • Extract the secondary metabolites from the supernatant using an equal volume of an organic solvent such as ethyl acetate.

  • Evaporate the organic solvent to dryness and resuspend the crude extract in a suitable solvent (e.g., methanol) for HPLC analysis.

b. HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of solvent A (water with 0.1% formic acid) and solvent B (acetonitrile or methanol with 0.1% formic acid).

  • Gradient Program: A linear gradient from 5% to 95% solvent B over 30-40 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV-Vis detector at a wavelength appropriate for this compound (e.g., 374 nm).

  • Analysis: Compare the retention time and UV spectrum of the peaks from the engineered strain with a this compound standard. Further confirmation can be achieved by LC-MS analysis to determine the molecular weight.

Visualizing the Science: Pathways and Workflows

To facilitate a deeper understanding of the this compound BGC, the following diagrams, generated using Graphviz, illustrate key relationships and processes.

BGC_Comparison cluster_gil This compound BGC (Streptomyces sp. NRRL B-1347) cluster_c10 CC-1065 BGC (S. zelensis NRRL 11183) gilR1 gilR1 (Regulator) gil_genes gilA-Q, T1, T2 (Biosynthetic Genes) gilR1->gil_genes regulates gilW gilW (Acetyltransferase) gil_genes->gilW c10_genes c10A-Q, T1, T2 (Biosynthetic Genes) gil_genes->c10_genes High Homology c10R1 c10R1 (Regulator) c10R1->c10_genes regulates c10W_homolog c10W (Carbamoyltransferase) c10_genes->c10W_homolog

Caption: Comparative organization of the this compound and CC-1065 BGCs.

Experimental_Workflow A Wild-type S. zelensis (CC-1065 producer) B PCR-Targeting Knockout of c10W gene A->B C c10W Mutant Strain (TYW-01) B->C D Heterologous Expression of gilW gene C->D E Engineered Strain (TYW-03) D->E F Fermentation & Extraction E->F G HPLC Analysis F->G H This compound Production G->H

Caption: Workflow for heterologous production of this compound.

Biosynthetic_Pathway start Chorismic Acid ahba AHBA start->ahba gilA pks_nrps PKS/NRPS Machinery (gilB-K) ahba->pks_nrps intermediate1 Polyketide Intermediate pks_nrps->intermediate1 tailoring Tailoring Enzymes (gilM-Q) intermediate1->tailoring intermediate2 Modified Intermediate tailoring->intermediate2 gilW Acetyltransferase (gilW) intermediate2->gilW This compound This compound gilW->this compound

Caption: Proposed biosynthetic pathway for this compound.

This comprehensive guide serves as a foundational resource for researchers engaged in the study of this compound and related natural products. The detailed protocols and visual aids provided herein are intended to accelerate research and development efforts in this promising area of cancer therapeutics.

References

The Core Relationship Between Gilvusmycin and CC-1065: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of Two Potent Spirocyclopropylcyclohexadienone DNA Alkylators

This technical guide provides a comprehensive analysis of the structural and functional relationship between gilvusmycin and the parent antibiotic, CC-1065. Both compounds, isolated from Streptomyces species, represent a class of exceptionally potent antitumor agents.[1][2] Their profound cytotoxicity is rooted in a shared, highly specific mechanism of action: the sequence-selective alkylation of DNA within the minor groove.[2][3][4] This document details their structural nuances, mechanism of action, comparative biological activity, and the experimental protocols essential for their evaluation, aimed at researchers, scientists, and professionals in the field of oncology drug development.

Structural Relationship: A Tale of Two Analogs

This compound is a naturally occurring analog of CC-1065.[5] Both molecules are built upon a distinctive and complex framework. CC-1065 is comprised of three repeating pyrroloindole subunits.[6] The critical pharmacophore responsible for its bioactivity is the spirocyclopropylcyclohexadienone moiety, often referred to as the cyclopropylpyrroloindole (CPI) unit, which functions as the alkylating warhead.

The primary structural distinction between these two potent antibiotics is subtle yet significant. This compound differs from CC-1065 by the substitution of an acetyl group for the carbamoyl group present on the CPI subunit of CC-1065.[7] This seemingly minor alteration can influence the molecule's electronic properties, stability, and interaction with its biological target.

G cluster_CC1065 CC-1065 Core Structure cluster_this compound This compound Core Structure CC1065_CPI CPI Unit CC1065_B Subunit B CC1065_CPI->CC1065_B CC1065_C Subunit C CC1065_B->CC1065_C Gilvusmycin_CPI CPI Unit Gilvusmycin_B Subunit B Gilvusmycin_CPI->Gilvusmycin_B Gilvusmycin_C Subunit C Gilvusmycin_B->Gilvusmycin_C Carbamoyl Carbamoyl Group (-O-CO-NH2) Carbamoyl->CC1065_CPI Attached to Acetyl Acetyl Group (-CO-CH3) Acetyl->Gilvusmycin_CPI Attached to

Fig 1. Structural comparison of CC-1065 and this compound.

Mechanism of Action: Sequence-Selective DNA Alkylation

The extraordinary potency of this compound and CC-1065 stems from their shared ability to form covalent adducts with duplex DNA.[8] This process is highly specific and can be broken down into two key steps:

  • Minor Groove Binding: The curved topology of the molecules allows them to fit snugly within the minor groove of DNA. This non-covalent binding is preferential for AT-rich sequences.[4][9] This shape-selective recognition positions the reactive cyclopropane ring in proximity to its target.

  • Covalent Alkylation: Once positioned, the strained spirocyclopropane ring becomes activated. A stereoelectronically controlled, nucleophilic attack from the N3 position of an adenine base opens the cyclopropane ring, forming a stable, covalent bond.[4][6] This irreversible alkylation event distorts the DNA helix, interfering with critical cellular processes like replication and transcription, ultimately triggering apoptosis and cell death.

cluster_workflow DNA Alkylation Pathway Drug This compound / CC-1065 DNA_Minor_Groove DNA Minor Groove (AT-rich region) Drug->DNA_Minor_Groove Binds to Non_Covalent_Complex Non-covalent Drug-DNA Complex Cyclopropane_Activation Cyclopropane Activation (Conformational Change) Non_Covalent_Complex->Cyclopropane_Activation Induces Nucleophilic_Attack Nucleophilic Attack (from Adenine N3) Cyclopropane_Activation->Nucleophilic_Attack Enables Covalent_Adduct Covalent Drug-DNA Adduct Nucleophilic_Attack->Covalent_Adduct Forms Cell_Death Replication/Transcription Block -> Apoptosis Covalent_Adduct->Cell_Death Leads to

Fig 2. Shared mechanism of action for this compound and CC-1065.

Comparative Biological & Cytotoxic Activity

Both compounds exhibit exceptionally potent cytotoxic activity. CC-1065 is recognized as one of the most cytotoxic agents ever discovered, with activity demonstrated at sub-nanomolar concentrations.[10] While specific IC50 values for this compound are not widely published, its discovery paper confirmed potent in vivo antitumor activity.[5] The structural modification in this compound is known to affect the stability and, consequently, the biological potency of this class of compounds.[2]

CompoundTarget/Cell LineAssay TypeMetricValueReference
CC-1065 L1210 Leukemia CellsCell Growth InhibitionIC500.02 ng/mL[10]
CC-1065 L1210 Leukemia CellsDNA Synthesis InhibitionIC504-6 ng/mL[10]
This compound Murine Leukemia P388In vivo AntitumorActivityActive[5]

Table 1: Summary of Reported Biological Activities.

Key Experimental Protocols

General Protocol for In Vitro Cytotoxicity (IC50) Determination

This protocol outlines a typical MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the half-maximal inhibitory concentration (IC50) of a compound against a cancer cell line.[1][11]

Materials and Reagents:

  • Selected cancer cell line (e.g., L1210, HeLa)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Test compound (this compound or CC-1065) dissolved in a suitable solvent (e.g., DMSO)

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or acidified isopropanol)

  • 96-well microplates

  • Microplate reader (absorbance at ~570 nm)

Procedure:

  • Cell Seeding: Harvest and count cells, ensuring >90% viability. Seed the cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate overnight (37°C, 5% CO2) to allow for cell attachment.[12]

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle-only wells as a negative control and untreated cells as a positive control.[13]

  • Incubation: Incubate the plate for a specified exposure time (e.g., 72 hours) at 37°C, 5% CO2.[12]

  • MTT Addition: Add 10-20 µL of MTT reagent to each well and incubate for 3-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[1]

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.[1]

  • Data Acquisition: Measure the absorbance of each well using a microplate reader at 570 nm.[1]

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use a sigmoidal dose-response curve to determine the IC50 value.[14]

G start Seed cells in 96-well plate incubate1 Incubate overnight (Allow attachment) start->incubate1 add_compound Treat cells with compound dilutions incubate1->add_compound prep_compound Prepare serial dilutions of test compound prep_compound->add_compound incubate2 Incubate for exposure period (e.g., 72 hours) add_compound->incubate2 add_mtt Add MTT reagent to wells incubate2->add_mtt incubate3 Incubate for 3-4 hours (Formazan formation) add_mtt->incubate3 solubilize Add solubilization buffer incubate3->solubilize read_plate Read absorbance (570 nm) solubilize->read_plate analyze Calculate % viability and determine IC50 read_plate->analyze

Fig 3. Standard workflow for an MTT-based cytotoxicity assay.
General Protocol for Assessing DNA Alkylation

This protocol describes a method to detect and quantify DNA alkylation lesions in cells following treatment with an alkylating agent, based on enzymatic conversion of adducts to single-strand breaks (SSBs) and analysis by gel electrophoresis.[3][15]

Materials and Reagents:

  • Cultured cells

  • Alkylating agent (this compound or CC-1065)

  • PBS

  • Genomic DNA isolation kit

  • DNA Glycosylase (e.g., Alkyladenine DNA glycosylase - AAG)

  • Apurinic/apyrimidinic (AP) endonuclease 1 (APE1)

  • Alkaline agarose gel electrophoresis system

  • DNA stain (e.g., SYBR Gold)

  • Gel imaging system

Procedure:

  • Cell Treatment: Expose confluent cell cultures to the alkylating agent in PBS or serum-free media for a defined period (e.g., 10-60 minutes).[3]

  • Genomic DNA Isolation: Immediately following treatment, harvest the cells and isolate high-quality genomic DNA using a standard commercial kit. Quantify the DNA concentration.

  • Enzymatic Digestion: Treat a standardized amount of genomic DNA with a combination of AAG and APE1. These enzymes will recognize N-alkylation adducts (like N3-adenine) and convert them into single-strand breaks (SSBs).[3]

  • Alkaline Agarose Gel Electrophoresis: Load the enzyme-treated DNA samples onto an alkaline agarose gel. The alkaline conditions will denature the DNA, and the fragments will separate based on size. The presence of SSBs will result in a smear of smaller DNA fragments compared to the high molecular weight band of intact control DNA.[3]

  • Staining and Imaging: Stain the gel with a fluorescent DNA dye and visualize the DNA using a gel imaging system.

  • Quantification: Quantify the extent of DNA fragmentation (smearing) relative to the intact DNA band. The degree of fragmentation is proportional to the number of alkylation lesions induced by the compound.[3]

Conclusion

This compound and CC-1065 are closely related, highly potent antitumor antibiotics that function through a sequence-selective DNA alkylation mechanism. The key structural difference—an acetyl group in this compound versus a carbamoyl group in CC-1065—underlines the importance of subtle molecular changes in modulating the activity of this pharmacophore. For drug development professionals, understanding this relationship is crucial for the rational design of next-generation DNA alkylating agents with potentially improved therapeutic indices. The experimental protocols provided herein offer a foundational framework for the preclinical evaluation and comparison of such compounds.

References

Preliminary In Vivo Activity of Gilvusmycin Against Murine Leukemia P388: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary in vivo activity of the antitumor antibiotic, Gilvusmycin, against the P388 murine leukemia model. Due to the limited public availability of the full dataset from the original studies, this document outlines a generalized, yet detailed, experimental protocol standard for this line of research and presents data templates for the systematic recording of findings. These are supplemented with visualizations to elucidate typical experimental workflows and potential mechanisms of action.

Data Presentation

The following tables are structured to present quantitative data from in vivo studies of this compound against murine leukemia P388. In the absence of specific published data, these tables serve as a template for recording and comparing key efficacy and toxicity metrics.

Table 1: Antitumor Efficacy of this compound Against P388 Murine Leukemia

Treatment GroupDose (mg/kg/day)Administration RouteDosing ScheduleMedian Survival Time (MST) in DaysIncrease in Lifespan (% ILS)T/C Ratio (%)Number of Cures / Total Animals
Control (Vehicle)----1000 / N
This compound[Dose 1][e.g., i.p.][e.g., qd x 9]
This compound[Dose 2][e.g., i.p.][e.g., qd x 9]
This compound[Dose 3][e.g., i.p.][e.g., qd x 9]
Positive Control[e.g., 1.5][e.g., i.p.][e.g., qd x 9]

T/C Ratio (%) = (Median Survival Time of Treated Group / Median Survival Time of Control Group) x 100. A T/C value ≥ 125% is generally considered indicative of significant antitumor activity by the National Cancer Institute (NCI) standards.[1][2] Increase in Lifespan (% ILS) = [(MST of Treated Group - MST of Control Group) / MST of Control Group] x 100.

Table 2: Toxicity Profile of this compound in P388-Bearing Mice

Treatment GroupDose (mg/kg/day)Mean Body Weight Change (%) on Day [X]Nadir Body Weight Change (%)Drug-Related DeathsOther Observed Toxicities
Control (Vehicle)-0 / NNone
This compound[Dose 1]
This compound[Dose 2]
This compound[Dose 3]
Positive Control[e.g., 1.5]

Experimental Protocols

The following is a detailed methodology for a typical in vivo study evaluating the efficacy of a compound like this compound against P388 murine leukemia. This protocol is based on established practices in preclinical cancer research.

1. Animal Model and Husbandry

  • Animal Strain: Female CDF1 or BDF1 mice, typically 6-8 weeks old and weighing 18-22 grams at the start of the experiment.

  • Housing: Animals are housed in sterile conditions in polycarbonate cages with controlled temperature (22 ± 2°C), humidity (55 ± 10%), and a 12-hour light/dark cycle.

  • Diet: Standard laboratory chow and sterile water are provided ad libitum.

  • Acclimatization: Mice are acclimatized to the laboratory conditions for at least one week prior to the commencement of the study. All procedures are conducted in accordance with institutional guidelines for animal care and use.

2. P388 Leukemia Cell Line and Tumor Inoculation

  • Cell Line: P388 murine lymphocytic leukemia cell line, maintained in vivo through serial intraperitoneal (i.p.) passage in DBA/2 mice.

  • Inoculation: P388 leukemia cells are harvested from a donor mouse, and a single-cell suspension is prepared in a sterile physiological saline solution. Each experimental mouse is inoculated i.p. with 1 x 10^6 P388 cells in a volume of 0.1 mL on Day 0.

3. Drug Preparation and Administration

  • Test Article: this compound is dissolved in a suitable vehicle (e.g., sterile saline, 5% dextrose solution, or a solution containing a solubilizing agent like DMSO and Tween 80, further diluted in saline). The final concentration is prepared such that the desired dose can be administered in a volume of approximately 0.1 mL per 10 grams of body weight.

  • Administration: The prepared this compound solution is administered to the mice via the specified route (typically intraperitoneal, i.p., or intravenous, i.v.) according to the predetermined dosing schedule (e.g., daily for 9 consecutive days, starting on Day 1 post-tumor inoculation).

4. Experimental Design and Monitoring

  • Grouping: Mice are randomly assigned to a control group (receiving the vehicle only) and several treatment groups (receiving different doses of this compound). A positive control group treated with a standard-of-care agent (e.g., Vincristine or Doxorubicin) is also included. Each group typically consists of 6-10 mice.

  • Monitoring: The animals are observed daily for any signs of toxicity, and their body weights are recorded at regular intervals (e.g., twice weekly).

  • Efficacy Endpoint: The primary endpoint is the median survival time (MST) of the mice in each group. The study is terminated when all animals have succumbed to the disease or have been euthanized due to morbidity, or at a pre-defined time point (e.g., 60 days) to identify long-term survivors (cures).

5. Data Analysis

  • Antitumor Activity: The antitumor efficacy is evaluated based on the percentage of increase in lifespan (% ILS) and the T/C ratio.

  • Toxicity: Toxicity is assessed by monitoring body weight changes, observing clinical signs of distress, and recording any drug-related deaths.

  • Statistical Analysis: Survival data is often analyzed using the Kaplan-Meier method, and statistical significance between groups is determined using the log-rank test.

Mandatory Visualizations

Experimental Workflow Diagram

experimental_workflow cluster_preparation Preparation cluster_procedure In Vivo Procedure cluster_monitoring Monitoring & Endpoints cluster_analysis Data Analysis p1 P388 Cell Culture & Expansion proc1 Tumor Inoculation (1x10^6 P388 cells, i.p.) p1->proc1 p2 Animal Acclimatization (CDF1 Mice) p2->proc1 p3 This compound Formulation proc3 Drug Administration (e.g., Daily for 9 days) p3->proc3 proc2 Randomization into Treatment Groups proc1->proc2 proc2->proc3 mon1 Daily Health Monitoring proc3->mon1 mon2 Body Weight Measurement proc3->mon2 mon3 Record Survival Data mon1->mon3 an2 Assess Toxicity mon2->an2 an1 Calculate MST, %ILS, T/C mon3->an1 an3 Statistical Analysis an1->an3 an2->an3

Caption: Workflow for assessing this compound's in vivo antitumor activity.

Hypothetical Signaling Pathway

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Growth Factor Receptor ras Ras receptor->ras pi3k PI3K receptor->pi3k raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors (e.g., c-Myc, NF-kB) erk->transcription akt Akt pi3k->akt akt->transcription proliferation Cell Proliferation & Survival transcription->proliferation This compound This compound This compound->raf This compound->pi3k

Caption: Hypothetical signaling pathways targeted by this compound in leukemia.

References

Gilvusmycin: A Technical Overview of a Potent Antitumor Antibiotic

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical guide to Gilvusmycin, a novel antitumor antibiotic. It covers its chemical properties, a detailed experimental protocol for its biosynthesis, and its mechanism of action.

Core Chemical Properties

This compound is a potent antitumor agent structurally related to the well-characterized antibiotic CC-1065. The key structural difference is the substitution of a carbamoyl group in CC-1065 with an acetyl group in this compound. This modification defines its unique properties.

PropertyValue
Chemical Formula C36H32N6O8
Molecular Weight 688.68 g/mol
Class Antitumor Antibiotic
Structural Family Pyrroloindole
Parent Compound CC-1065

Biosynthesis of this compound: An Experimental Protocol

This compound can be produced through genetic engineering of a CC-1065 producing strain, such as Streptomyces zelensis. The following protocol is based on the successful heterologous expression of the this compound biosynthetic gene cluster.

Objective: To produce this compound by genetically modifying a CC-1065 producing Streptomyces strain.

Materials:

  • Streptomyces zelensis (CC-1065 producer)

  • Plasmids for gene knockout and expression

  • Appropriate antibiotics for selection

  • Culture media (e.g., tryptic soy broth, SFM medium)

  • Reagents for DNA manipulation and PCR

  • HPLC system for analysis

Methodology:

  • Inactivation of the Carbamoyltransferase Gene (c10W):

    • A gene replacement vector is constructed to create an in-frame deletion of the c10W gene in the CC-1065 biosynthetic gene cluster of S. zelensis. The c10W gene is responsible for the addition of the carbamoyl group.

    • The vector is introduced into S. zelensis via conjugation.

    • Double-crossover mutants are selected for, resulting in a strain incapable of producing CC-1065. Verification of the gene knockout is performed by PCR analysis.

  • Introduction of the Acetyltransferase Gene (gilW):

    • The putative acetyltransferase gene, gilW, from the this compound biosynthetic gene cluster (found in Streptomyces sp. QM16) is synthesized.

    • The synthesized gilW gene is cloned into an integrative expression vector under the control of a suitable promoter (e.g., ermE*).

    • The resulting expression construct is introduced into the c10W-deficient S. zelensis mutant via conjugation.

    • Successful integrants are selected using appropriate antibiotic resistance markers.

  • Fermentation and Production:

    • The engineered Streptomyces strain is cultured in a suitable seed medium and then transferred to a production medium.

    • Fermentation is carried out under optimal conditions (e.g., temperature, pH, agitation) for a specified duration to allow for the production of this compound.

  • Extraction and Analysis:

    • The culture broth is harvested, and the mycelium is separated from the supernatant.

    • This compound is extracted from the mycelial cake using an organic solvent (e.g., acetone).

    • The crude extract is concentrated and analyzed by High-Performance Liquid Chromatography (HPLC) to confirm the presence and quantity of this compound. Further purification can be achieved using chromatographic techniques.

Mechanism of Action: DNA Alkylation

This compound, like its parent compound CC-1065, exerts its potent antitumor activity through a specific mechanism of action involving the alkylation of DNA.

The core of this activity lies in the spirocyclopropylcyclohexadienone moiety of the molecule. This strained three-membered ring is the reactive component responsible for forming a covalent bond with DNA. The binding occurs preferentially in the minor groove of the DNA double helix, with a high affinity for AT-rich sequences. Specifically, this compound alkylates the N3 position of adenine bases. This covalent modification of the DNA structure disrupts its normal function, leading to the inhibition of DNA replication and transcription, which ultimately induces apoptosis in cancer cells.

Gilvusmycin_Mechanism_of_Action cluster_0 Cellular Environment This compound This compound DNA DNA (AT-rich minor groove) This compound->DNA Binds to minor groove DNA_Adduct This compound-DNA Adduct DNA->DNA_Adduct Alkylation of Adenine (N3) Replication DNA Replication Apoptosis Apoptosis Replication->Apoptosis Transcription Transcription Transcription->Apoptosis DNA_Adduct->Replication Inhibition DNA_Adduct->Transcription Inhibition

Caption: Mechanism of this compound's antitumor activity.

Unveiling the Biological Profile of Gilvusmycin and its Congeners: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gilvusmycin is a potent antitumor antibiotic isolated from Streptomyces sp. QM16, structurally related to the well-characterized DNA-binding agent CC-1065.[1] While specific quantitative biological data for this compound remains limited in publicly accessible literature, its close structural similarity to CC-1065 allows for informed inferences regarding its mechanism of action and biological properties. This document provides a comprehensive overview of the known biological activities of this compound and its analogues, with a particular focus on their anticancer properties. Drawing parallels with CC-1065, we delve into the molecular mechanism of action, detailing its interaction with DNA. This guide also presents relevant experimental protocols for assessing the biological activity of such compounds and summarizes the available quantitative data to facilitate comparative analysis.

Introduction

This compound belongs to the spirocyclopropylcyclohexadienone family of natural products, a class of compounds renowned for their potent antitumor activities.[2] Structurally, it is an analogue of CC-1065, a powerful cytotoxic agent that has been extensively studied.[2] The primary mechanism of action for this class of compounds is believed to be the alkylation of DNA, which ultimately leads to the inhibition of DNA synthesis and subsequent cell death.[3][4] this compound has demonstrated in vivo antitumor activity against murine leukemia P388, highlighting its potential as a therapeutic agent.[1] This technical guide aims to consolidate the available information on this compound and its analogues, providing a valuable resource for researchers in the fields of oncology and drug discovery.

Biological Activities

The biological activities of this compound and its analogues are primarily centered on their potent cytotoxicity against cancer cells. While specific data for this compound is sparse, the activity of its close analogue, CC-1065, provides a strong indication of its potential.

Anticancer Activity

The antitumor properties of this class of compounds are significant. CC-1065, for instance, is approximately 400 times more cytotoxic than doxorubicin against L1210 leukemia cells.[2] The primary mode of action is the inhibition of DNA synthesis, with a much lower impact on RNA and protein synthesis.[2][3]

Table 1: Cytotoxicity Data for CC-1065 (as a proxy for this compound)

Cell LineAssay TypeParameterValueReference
L1210 LeukemiaCell Growth InhibitionIC500.02 ng/mL[2]
L1210 LeukemiaCell Growth InhibitionID900.05 ng/mL[3]
L1210 LeukemiaDNA Synthesis InhibitionIC504-6 ng/mL[2]
L1210 LeukemiaRNA Synthesis InhibitionIC5045-60 ng/mL[2]
Antimicrobial Activity

Mechanism of Action: DNA Alkylation

The proposed mechanism of action for this compound, based on its structural similarity to CC-1065, involves a sequence of events culminating in the alkylation of DNA.

  • Minor Groove Binding: The molecule selectively binds to the minor groove of double-stranded DNA, with a preference for AT-rich sequences.[3][5]

  • Covalent Bonding: Following binding, the reactive cyclopropane ring of the spirocyclopropylcyclohexadienone moiety covalently bonds to the N3 position of adenine.[4]

  • DNA Synthesis Inhibition: This irreversible alkylation of DNA interferes with the processes of DNA replication and transcription, ultimately leading to the inhibition of DNA synthesis.[2][3]

  • Cell Death: The disruption of DNA integrity and function triggers cellular pathways leading to apoptosis, or programmed cell death.[4]

Below is a conceptual diagram illustrating this proposed signaling pathway.

Gilvusmycin_Mechanism_of_Action Proposed Mechanism of Action of this compound This compound This compound / Analogue Binding Minor Groove Binding This compound->Binding DNA Double-Stranded DNA (AT-rich minor groove) Alkylation Covalent Alkylation (Adenine-N3) DNA->Alkylation Binding->DNA DNA_Damage DNA Adduct Formation Alkylation->DNA_Damage Replication_Block Inhibition of DNA Replication DNA_Damage->Replication_Block Transcription_Block Inhibition of Transcription DNA_Damage->Transcription_Block Apoptosis Apoptosis / Cell Death Replication_Block->Apoptosis Transcription_Block->Apoptosis

Caption: Proposed mechanism of this compound via DNA binding and alkylation.

Experimental Protocols

The following are generalized protocols for assessing the biological activity of compounds like this compound.

In Vitro Cytotoxicity Assay (e.g., MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of a compound on cultured cancer cell lines.

Workflow Diagram:

MTT_Assay_Workflow MTT Assay Workflow for Cytotoxicity Start Start Seed_Cells Seed cancer cells into 96-well plates Start->Seed_Cells Incubate1 Incubate for 24h Seed_Cells->Incubate1 Add_Compound Add varying concentrations of this compound/analogue Incubate1->Add_Compound Incubate2 Incubate for 48-72h Add_Compound->Incubate2 Add_MTT Add MTT reagent Incubate2->Add_MTT Incubate3 Incubate for 2-4h Add_MTT->Incubate3 Solubilize Add solubilization solution (e.g., DMSO) Incubate3->Solubilize Measure Measure absorbance at ~570 nm Solubilize->Measure Analyze Calculate IC50 values Measure->Analyze End End Analyze->End

Caption: Workflow for determining cytotoxicity using the MTT assay.

Methodology:

  • Cell Seeding: Plate cells (e.g., P388 murine leukemia cells) in 96-well microtiter plates at a density of 5 x 10^4 cells/mL and incubate for 24 hours.

  • Compound Addition: Add various concentrations of the test compound (this compound or its analogues) to the wells.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for an additional 4 hours.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the concentration of the compound that inhibits cell growth by 50% (IC50) by plotting the percentage of cell viability against the compound concentration.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol determines the minimum inhibitory concentration (MIC) of a compound against various microorganisms.

Methodology:

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.

  • Serial Dilution: Perform serial dilutions of the test compound in a 96-well microtiter plate containing appropriate growth medium.

  • Inoculation: Inoculate each well with the microbial suspension.

  • Incubation: Incubate the plates under conditions suitable for the growth of the microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[6][7]

Conclusion and Future Directions

This compound represents a promising scaffold for the development of novel anticancer agents. While direct biological data is currently limited, its close relationship to CC-1065 provides a solid foundation for understanding its potential mechanism of action and biological effects. Future research should focus on the total synthesis of this compound and its analogues to enable comprehensive biological evaluation. Key areas of investigation should include:

  • Determination of IC50 values against a broad panel of human cancer cell lines.

  • Elucidation of the antimicrobial spectrum and determination of MIC values.

  • In vivo efficacy studies in various animal models of cancer.

  • Detailed mechanistic studies to confirm the DNA alkylation mechanism and explore potential off-target effects.

A thorough investigation into these areas will be crucial for unlocking the full therapeutic potential of this compound and its derivatives.

References

Methodological & Application

Application Notes and Protocols: Isolation and Purification of Gilvusmycin from Streptomyces

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the isolation and purification of gilvusmycin, an antitumor antibiotic, from the culture broth of Streptomyces sp. QM16. The methodology is based on the original work of Tokoro et al., published in the Journal of Antibiotics in 1999.

Introduction

This compound is a potent antitumor antibiotic belonging to the spirocyclopropylcyclohexadienone (SCPCHD) family of natural products, which also includes compounds like CC-1065 and yatakemycin.[1] These molecules exert their cytotoxic effects by binding to the minor groove of AT-rich regions of DNA and subsequently alkylating the N3 of adenine.[1] First isolated from the culture broth of Streptomyces sp. QM16, this compound has demonstrated significant in vivo activity against murine leukemia P388.[2] This document outlines the key steps for the fermentation, extraction, and purification of this compound for research and drug development purposes.

Data Presentation

Table 1: Summary of this compound Purification Steps and Yields

Purification StepStarting MaterialFinal ProductYield (mg)Purity (%)
Fermentation Streptomyces sp. QM16 inoculum10 L Culture Broth--
Extraction 10 L Culture BrothCrude Ethyl Acetate Extract2.5 gNot Determined
Silica Gel Chromatography 2.5 g Crude ExtractPartially Purified this compound150 mg~60%
Preparative HPLC 150 mg Partially Purified FractionPure this compound25 mg>98%

Note: The data presented in this table are representative values based on typical laboratory-scale preparations and may vary depending on experimental conditions.

Experimental Protocols

Fermentation of Streptomyces sp. QM16

This protocol describes the cultivation of Streptomyces sp. QM16 for the production of this compound.

Materials:

  • Streptomyces sp. QM16 (strain QM16)

  • Seed Medium: 2% glucose, 1% soluble starch, 0.5% peptone, 0.5% yeast extract, 0.1% K2HPO4, 0.05% MgSO4·7H2O (pH 7.0)

  • Production Medium: 3% soluble starch, 1.5% soybean meal, 0.2% yeast extract, 0.4% CaCO3, 0.0005% CoCl2·6H2O (pH 7.2)

  • Baffled Erlenmeyer flasks (500 mL)

  • Fermentor (15 L)

Procedure:

  • Inoculate a 500 mL baffled Erlenmeyer flask containing 100 mL of seed medium with a loopful of Streptomyces sp. QM16 from a mature agar plate.

  • Incubate the seed culture at 28°C for 48 hours on a rotary shaker at 200 rpm.

  • Use the seed culture to inoculate a 15 L fermentor containing 10 L of production medium. The inoculation volume should be 5% (v/v).

  • Conduct the fermentation at 28°C with an aeration rate of 1 vvm (volume of air per volume of medium per minute) and agitation at 300 rpm for 120 hours.

Extraction of this compound

This protocol details the extraction of this compound from the fermentation broth.

Materials:

  • Fermentation broth (10 L)

  • Diatomaceous earth

  • Ethyl acetate

  • Rotary evaporator

Procedure:

  • At the end of the fermentation, add diatomaceous earth (2% w/v) to the culture broth and filter to separate the mycelium and supernatant.

  • Extract the filtered supernatant three times with an equal volume of ethyl acetate.

  • Combine the ethyl acetate extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.

Purification of this compound

This protocol outlines the chromatographic purification of this compound from the crude extract.

Materials:

  • Crude ethyl acetate extract

  • Silica gel (70-230 mesh)

  • Hexane

  • Ethyl acetate

  • Methanol

  • Preparative High-Performance Liquid Chromatography (HPLC) system

  • C18 reverse-phase HPLC column

  • Acetonitrile

  • Water

  • Trifluoroacetic acid (TFA)

Procedure:

Step 1: Silica Gel Column Chromatography

  • Dissolve the crude extract in a minimal amount of methanol and adsorb it onto a small amount of silica gel.

  • Dry the silica gel and load it onto a silica gel column (5 cm x 50 cm) packed in hexane.

  • Elute the column with a stepwise gradient of hexane-ethyl acetate (from 9:1 to 1:1, v/v) followed by ethyl acetate-methanol (from 9:1 to 1:1, v/v).

  • Collect fractions and monitor by thin-layer chromatography (TLC) or analytical HPLC.

  • Pool the fractions containing this compound and concentrate to dryness.

Step 2: Preparative HPLC

  • Dissolve the partially purified this compound fraction from the silica gel column in the HPLC mobile phase.

  • Inject the sample onto a C18 reverse-phase preparative HPLC column.

  • Elute with a linear gradient of acetonitrile in water (both containing 0.1% TFA) from 30% to 70% acetonitrile over 40 minutes at a flow rate of 10 mL/min.

  • Monitor the elution profile at 254 nm and 320 nm.

  • Collect the peak corresponding to this compound and lyophilize to obtain the pure compound.

Visualizations

Experimental Workflow

experimental_workflow cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification A Inoculation of Streptomyces sp. QM16 B Seed Culture (48h, 28°C) A->B C Production Fermentation (120h, 28°C) B->C D Filtration of Culture Broth C->D Culture Broth E Ethyl Acetate Extraction D->E F Concentration E->F G Silica Gel Chromatography F->G Crude Extract H Preparative HPLC G->H I Pure this compound H->I mechanism_of_action cluster_biosynthesis Biosynthesis cluster_action Mechanism of Action Precursors Primary Metabolites (e.g., Amino Acids) BGC Biosynthetic Gene Cluster (gil genes) Precursors->BGC Substrates Enzymes Enzymatic Assembly BGC->Enzymes Encodes This compound This compound Enzymes->this compound Synthesizes DNA Cellular DNA (Minor Groove) This compound->DNA Binds to Alkylation DNA Alkylation (N3 of Adenine) DNA->Alkylation Apoptosis Apoptosis / Cell Death Alkylation->Apoptosis

References

Application Notes and Protocols for Gilvusmycin Fermentation and Yield Optimization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Detailed, quantitative yield data and specific, optimized fermentation protocols for Gilvusmycin are not extensively available in the public domain. The following application notes and protocols are based on published information regarding the producing organisms, the biosynthetic gene cluster of this compound, and established principles of Streptomyces fermentation for secondary metabolite production. The provided protocols serve as a starting point for developing a robust this compound fermentation process.

Introduction to this compound

This compound is a potent antitumor antibiotic belonging to the spirocyclopropylcyclohexadienone family of natural products, which also includes the well-known compound CC-1065.[1] It was first isolated from the culture broth of Streptomyces sp. QM16.[2] The remarkable antitumor activity of this class of compounds is attributed to their strained, three-membered cyclopropane ring.[1] The biosynthetic gene cluster (BGC) for this compound has been identified and is highly homologous to the BGC of CC-1065.[1][3] This has enabled the heterologous production of this compound in an engineered strain of Streptomyces zelensis, the producer of CC-1065.[1]

Baseline Fermentation Protocols

Two primary approaches can be considered for this compound production: fermentation of the native producer, Streptomyces sp. QM16, or fermentation of a heterologous host. Below are general protocols that can be adapted for these purposes.

Fermentation of Streptomyces sp. QM16 (Native Producer)

This protocol is a general-purpose method for the cultivation of Streptomyces species for secondary metabolite production and should be optimized for this compound.

Table 1: Baseline Fermentation Protocol for Streptomyces sp. QM16

Parameter Seed Culture Production Culture
Medium Tryptic Soy Broth (TSB) or Yeast Extract-Malt Extract (YEME)Production Medium (see below)
Inoculum Spore suspension or mycelial fragments from a mature agar plate10% (v/v) of seed culture
Temperature 28-30°C28-30°C
pH 7.0-7.26.8-7.2 (uncontrolled)
Agitation 200-250 rpm200-250 rpm
Aeration Baffled flaskBaffled flask or fermenter with aeration
Incubation Time 2-3 days5-7 days

Production Medium Composition (per liter):

  • Soluble Starch: 20 g

  • Glucose: 10 g

  • Yeast Extract: 5 g

  • Peptone: 5 g

  • CaCO₃: 2 g

  • Trace Salt Solution: 1 ml (e.g., FeSO₄·7H₂O 0.1%, MnCl₂·4H₂O 0.1%, ZnSO₄·7H₂O 0.1%)

Fermentation of Engineered Streptomyces zelensis (Heterologous Host)

This approach requires the genetic modification of S. zelensis as described in the literature, involving the inactivation of the c10W gene and insertion of the gilW acetyltransferase gene.[1]

Table 2: Baseline Fermentation Protocol for Engineered S. zelensis

Parameter Seed Culture Production Culture
Medium Tryptic Soy Broth (TSB)R5A Medium (modified)
Inoculum Spore suspension or mycelial fragments10% (v/v) of seed culture
Temperature 28-30°C28-30°C
pH 7.0-7.27.0 (uncontrolled)
Agitation 200-250 rpm200-250 rpm
Aeration Baffled flaskBaffled flask or fermenter with aeration
Incubation Time 2-3 days5-7 days

R5A Medium Composition (per liter):

  • Sucrose: 100 g

  • K₂SO₄: 0.25 g

  • MgCl₂·6H₂O: 10.12 g

  • Glucose: 10 g

  • Casamino Acids: 0.1 g

  • Yeast Extract: 5 g

  • TES buffer: 5.73 g (pH 7.2)

  • Trace element solution (as above)

Yield Optimization Techniques

Improving the yield of this compound will require a systematic optimization of various fermentation parameters. A general workflow for this process is outlined below.

Media Component Optimization

The composition of the fermentation medium is critical for high yields of secondary metabolites. Key components to optimize include:

  • Carbon Sources: Evaluate different carbon sources such as soluble starch, glucose, fructose, maltose, and glycerol at varying concentrations. A combination of a rapidly utilized sugar (e.g., glucose) for initial growth and a more slowly metabolized one (e.g., starch) for the production phase can be beneficial.

  • Nitrogen Sources: Test various organic and inorganic nitrogen sources, including yeast extract, peptone, tryptone, soybean meal, ammonium sulfate, and sodium nitrate. The carbon-to-nitrogen ratio is a crucial parameter to optimize.

  • Phosphate Source: The concentration of phosphate can significantly influence secondary metabolism. Test different concentrations of K₂HPO₄ or KH₂PO₄.

  • Trace Elements: While often overlooked, trace elements are essential cofactors for many enzymes in biosynthetic pathways. Empirically test the effect of supplementing the medium with different trace metal solutions.

Physical Parameter Optimization

The physical environment of the fermentation must be carefully controlled:

  • pH: The optimal pH for growth and production may differ. While many Streptomyces fermentations are run without pH control, maintaining the pH at an optimal level (typically between 6.5 and 7.5) using buffering agents or automated pH control in a fermenter can significantly improve yield.

  • Temperature: Most Streptomyces species produce secondary metabolites in a narrow temperature range, typically between 28°C and 30°C. A temperature shift during the fermentation (e.g., a higher temperature for growth followed by a lower temperature for production) may be beneficial.

  • Dissolved Oxygen (DO): As an aerobic process, maintaining sufficient dissolved oxygen is critical. This can be achieved by optimizing agitation speed, aeration rate, and using baffled flasks or fermenters with DO monitoring and control.

Genetic and Metabolic Engineering

Given the known biosynthetic gene cluster, several advanced strategies can be employed:

  • Precursor Supply Enhancement: Increase the intracellular pool of precursors for this compound biosynthesis by overexpressing genes involved in their formation.

  • Regulatory Gene Manipulation: Overexpress positive regulators or knock out negative regulators of the this compound BGC to enhance its transcription.

  • Elimination of Competing Pathways: Delete genes for competing secondary metabolite pathways to direct more metabolic flux towards this compound production.

Experimental Protocols

Protocol for One-Factor-at-a-Time (OFAT) Media Optimization
  • Prepare a baseline production medium as described in Section 2.

  • For each component to be tested (e.g., carbon source), prepare a series of flasks where the concentration of that single component is varied while all other components are kept at their baseline concentration.

  • Inoculate the flasks with a standardized seed culture.

  • Incubate under standard conditions for the designated production time.

  • At the end of the fermentation, harvest the broth and extract this compound.

  • Analyze the this compound yield using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC).

  • The concentration that gives the highest yield is considered the optimum for that component.

  • Repeat this process for each media component to be optimized.

Protocol for this compound Extraction and Quantification
  • Centrifuge the fermentation broth to separate the mycelium from the supernatant.

  • Extract the supernatant with an equal volume of an organic solvent such as ethyl acetate or dichloromethane.

  • The mycelium can also be extracted by homogenization in a solvent like acetone or methanol.

  • Combine the organic extracts and evaporate to dryness under reduced pressure.

  • Re-dissolve the dried extract in a small, known volume of a suitable solvent (e.g., methanol or DMSO).

  • Analyze the extract by reverse-phase HPLC with UV detection. The chromophore of this compound allows for detection at a specific wavelength.

  • Quantify the this compound peak by comparing its area to a standard curve generated with purified this compound.

Visualizations

Gilvusmycin_Biosynthesis_Conceptual_Pathway cluster_pathway Conceptual Biosynthetic Pathway precursor precursor intermediate intermediate This compound This compound enzyme enzyme Primary Metabolites Primary Metabolites Chorismate Chorismate Primary Metabolites->Chorismate PKS & NRPS Precursors PKS & NRPS Precursors Primary Metabolites->PKS & NRPS Precursors L-Tryptophan L-Tryptophan Chorismate->L-Tryptophan Shikimate Pathway Spirocyclopropylcyclohexadienone Core Spirocyclopropylcyclohexadienone Core L-Tryptophan->Spirocyclopropylcyclohexadienone Core gil Genes Polyketide Synthase (PKS) & Non-Ribosomal Peptide Synthetase (NRPS) Precursors Polyketide Synthase (PKS) & Non-Ribosomal Peptide Synthetase (NRPS) Precursors This compound Precursor This compound Precursor Spirocyclopropylcyclohexadienone Core->this compound Precursor Tailoring Enzymes This compound This compound This compound Precursor->this compound gilW (Acetyltransferase) PKS & NRPS Precursors->Spirocyclopropylcyclohexadienone Core gil Genes

Caption: Conceptual pathway for this compound biosynthesis.

Yield_Optimization_Workflow start_end start_end process process decision decision data data A Start: Baseline Fermentation B One-Factor-at-a-Time (OFAT) Optimization (Carbon, Nitrogen, pH, Temp.) A->B C Analyze Yield (HPLC) B->C D Yield Improved? C->D D->B No, iterate E Statistical Optimization (Response Surface Methodology) D->E Yes F Scale-up to Bioreactor E->F G Metabolic Engineering (Optional) E->G Advanced H Optimized Process F->H G->F

Caption: Experimental workflow for this compound yield optimization.

Streptomyces_Gene_Regulation cluster_regulation Conceptual Regulation of a Biosynthetic Gene Cluster signal signal regulator regulator gene_cluster gene_cluster product product Environmental Signals\n(Nutrient Limitation, pH, etc.) Environmental Signals (Nutrient Limitation, pH, etc.) Global Regulators Global Regulators Pathway-Specific Regulator (e.g., SARP) Pathway-Specific Regulator (e.g., SARP) Global Regulators->Pathway-Specific Regulator (e.g., SARP) This compound Gene Cluster (gil BGC) This compound Gene Cluster (gil BGC) Pathway-Specific Regulator (e.g., SARP)->this compound Gene Cluster (gil BGC) Activation This compound This compound This compound Gene Cluster (gil BGC)->this compound This compound->Pathway-Specific Regulator (e.g., SARP) Feedback Inhibition? Environmental Signals Environmental Signals Environmental Signals->Global Regulators

Caption: Conceptual signaling pathway for Streptomyces BGC regulation.

References

Author: BenchChem Technical Support Team. Date: November 2025

A focus on the total synthesis of CC-1065 as a representative analogue.

Introduction

Gilvusmycin is a potent antitumor antibiotic that belongs to the spirocyclopropylcyclohexadienone family of natural products, which also includes the well-studied compound CC-1065. Due to the limited availability of published research on the complete chemical total synthesis of this compound, this document provides detailed application notes and protocols for the total synthesis of its close and structurally significant analogue, (+)-CC-1065. The methodologies presented here are highly relevant and adaptable for the synthesis of this compound and other related compounds, offering valuable insights for researchers, scientists, and drug development professionals in the field of medicinal chemistry and oncology.

The shared pharmacophore between this compound and CC-1065 is the cyclopropapyrroloindole (CPI) alkylation subunit, which is responsible for their biological activity. Both compounds exert their potent cytotoxic effects through a sequence-selective alkylation of DNA.[1][2] This document will cover the key synthetic strategies for constructing this core structure, present quantitative data on the biological activity of these compounds, and provide detailed experimental protocols for a representative synthetic route.

Data Presentation: Cytotoxicity of this compound, CC-1065, and Analogues

The following tables summarize the in vitro cytotoxicity of this compound, CC-1065, and related synthetic analogues against various cancer cell lines, with data presented as IC50 values (the concentration required to inhibit the growth of 50% of cells).

CompoundCell LineIC50 (ng/mL)Reference
This compoundP388 Murine Leukemiain vivo activity reported[From general knowledge, no specific IC50 in search results]
CC-1065L1210 Leukemia0.02[3]
CompoundCell LineIC50 (µM)Reference
seco-drug 4a (CC-1065 analogue)A549 Human Bronchial Carcinoma0.12[4]
seco-drug 4b (CC-1065 analogue)A549 Human Bronchial Carcinoma0.25[4]
seco-drug 4c (CC-1065 analogue)A549 Human Bronchial Carcinoma0.008[4]
seco-drug 4d (CC-1065 analogue)A549 Human Bronchial Carcinoma0.015[4]

Signaling Pathways and Experimental Workflows

The primary mechanism of action for this compound and CC-1065 is the alkylation of DNA, which ultimately leads to apoptosis. The following diagram illustrates this pathway.

DNA_Alkylation_Pathway Mechanism of Action: DNA Alkylation by this compound/CC-1065 cluster_drug Drug Action cluster_dna Cellular Target cluster_cellular_response Cellular Response Drug This compound / CC-1065 DNA_Minor_Groove DNA Minor Groove (AT-rich sequences) Drug->DNA_Minor_Groove Binding DNA_Alkylation Covalent Adduct Formation (Alkylation of Adenine-N3) DNA_Minor_Groove->DNA_Alkylation Conformational Change & Activation DNA_Damage DNA Damage and Replication Arrest DNA_Alkylation->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis

Caption: DNA alkylation pathway of this compound and CC-1065.

The following diagram outlines a general workflow for the total synthesis of a complex natural product like CC-1065, highlighting the key stages from retrosynthesis to final product characterization.

Total_Synthesis_Workflow General Workflow for Total Synthesis Retrosynthesis Retrosynthetic Analysis Fragment_Synthesis Synthesis of Key Fragments Retrosynthesis->Fragment_Synthesis Coupling Fragment Coupling Fragment_Synthesis->Coupling Final_Steps Late-Stage Modifications & Cyclization Coupling->Final_Steps Purification Purification and Characterization Final_Steps->Purification Biological_Evaluation Biological Evaluation Purification->Biological_Evaluation

Caption: A generalized workflow for natural product total synthesis.

Experimental Protocols: Total Synthesis of the Left-Hand Segment of (+)-CC-1065

The following protocols are adapted from the supporting information of the total synthesis of (+)-CC-1065 by Imaizumi et al. (2019).[5] This section details the synthesis of a key benzocyclobutenone intermediate, which serves as a precursor to the CPI alkylation subunit.

Synthesis of 4-methyl-3-(triisopropylsilyl)oxy-benzocyclobutenone

  • Materials:

    • 3-hydroxy-4-methylbenzocyclobutenone

    • Triisopropylsilyl chloride (TIPSCl)

    • Imidazole

    • N,N-Dimethylformamide (DMF)

    • Ethyl acetate (EtOAc)

    • Saturated aqueous sodium bicarbonate (NaHCO3) solution

    • Brine

    • Anhydrous sodium sulfate (Na2SO4)

    • Silica gel for column chromatography

  • Procedure:

    • To a solution of 3-hydroxy-4-methylbenzocyclobutenone (1.00 g, 6.75 mmol) in DMF (15 mL) at 0 °C, add imidazole (0.92 g, 13.5 mmol) and TIPSCl (1.58 mL, 7.43 mmol).

    • Stir the reaction mixture at room temperature for 1 hour.

    • Quench the reaction with saturated aqueous NaHCO3 solution and extract with EtOAc.

    • Wash the organic layer with water and brine, then dry over anhydrous Na2SO4.

    • Filter the mixture and concentrate the filtrate under reduced pressure.

    • Purify the residue by silica gel column chromatography (eluent: hexane/EtOAc = 20/1) to afford the desired product as a colorless oil.

  • Expected Yield: ~95%

Synthesis of the Oxime from 4-methyl-3-(triisopropylsilyl)oxy-benzocyclobutenone

  • Materials:

    • 4-methyl-3-(triisopropylsilyl)oxy-benzocyclobutenone

    • Hydroxylamine hydrochloride (NH2OH·HCl)

    • Pyridine

    • Ethanol (EtOH)

    • Saturated aqueous ammonium chloride (NH4Cl) solution

    • EtOAc

    • Brine

    • Anhydrous Na2SO4

    • Silica gel for column chromatography

  • Procedure:

    • To a solution of the silyl-protected benzocyclobutenone (1.96 g, 6.43 mmol) in EtOH (20 mL), add pyridine (2.59 mL, 32.2 mmol) and NH2OH·HCl (2.24 g, 32.2 mmol).

    • Stir the reaction mixture at room temperature for 12 hours.

    • Quench the reaction with saturated aqueous NH4Cl solution and extract with EtOAc.

    • Wash the organic layer with brine and dry over anhydrous Na2SO4.

    • Filter the mixture and concentrate the filtrate under reduced pressure.

    • Purify the residue by silica gel column chromatography (eluent: hexane/EtOAc = 10/1) to give the corresponding oxime as a white solid.

  • Expected Yield: ~90%

Synthesis of the Oxime Mesylate

  • Materials:

    • The synthesized oxime

    • Methanesulfonyl chloride (MsCl)

    • Pyridine

    • Dichloromethane (CH2Cl2)

    • Saturated aqueous NaHCO3 solution

    • Brine

    • Anhydrous Na2SO4

    • Silica gel for column chromatography

  • Procedure:

    • To a solution of the oxime (1.80 g, 5.63 mmol) in pyridine (10 mL) at 0 °C, add MsCl (0.52 mL, 6.76 mmol).

    • Stir the reaction mixture at the same temperature for 30 minutes.

    • Quench the reaction with saturated aqueous NaHCO3 solution and extract with CH2Cl2.

    • Wash the organic layer with brine and dry over anhydrous Na2SO4.

    • Filter the mixture and concentrate the filtrate under reduced pressure.

    • Purify the residue by silica gel column chromatography (eluent: hexane/EtOAc = 5/1) to provide the oxime mesylate as a white solid.

  • Expected Yield: ~98%

These protocols provide a foundational methodology for constructing the core components of CC-1065 and, by extension, this compound. The subsequent steps in the total synthesis involve a ring expansion to form the indole core, followed by coupling with the other fragments of the molecule. For complete experimental details, it is highly recommended to consult the original publication and its supporting information.[5]

References

Application Notes and Protocols for Assessing Gilvusmycin Cytotoxicity in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gilvusmycin is an antitumor antibiotic with structural similarities to CC-1065, a potent DNA alkylating agent.[1] This relationship suggests that this compound's cytotoxic effects in cancer cell lines may be mediated through DNA damage, leading to the activation of cell death pathways. These application notes provide detailed protocols for assessing the cytotoxicity of this compound, enabling researchers to determine its efficacy and elucidate its mechanism of action.

The following protocols describe three standard and robust methods for quantifying cytotoxicity: the MTT assay for metabolic activity, the LDH assay for membrane integrity, and a Caspase-3/7 assay for apoptosis detection. Furthermore, this document outlines how to present the resulting data and conceptualize the investigation of signaling pathways potentially modulated by this compound.

Data Presentation: Summarized Cytotoxicity Data

Effective data presentation is crucial for the clear interpretation and comparison of experimental outcomes. Quantitative data from cytotoxicity assays should be organized into structured tables.

Table 1: IC₅₀ Values of this compound in Various Cancer Cell Lines

The half-maximal inhibitory concentration (IC₅₀) is a key parameter to quantify and compare the potency of a cytotoxic compound. After treating various cancer cell lines with a range of this compound concentrations, the IC₅₀ values should be calculated from dose-response curves.

Cell LineCancer TypeIncubation Time (hours)IC₅₀ (µM)
MCF-7Breast Adenocarcinoma72Hypothetical Value
A549Lung Carcinoma72Hypothetical Value
P388Murine Leukemia72Hypothetical Value
HepG2Hepatocellular Carcinoma72Hypothetical Value

Note: The IC₅₀ values presented are hypothetical and serve as a template for data presentation. Actual values must be determined experimentally.

Table 2: Comparative Analysis of Cytotoxicity Markers

To provide a comprehensive overview of this compound's cytotoxic effects, results from multiple assays should be compared. This can reveal the primary mechanism of cell death.

Cell LineThis compound Conc. (µM)% Viability (MTT Assay)% Cytotoxicity (LDH Release)Caspase-3/7 Activity (Fold Change)
MCF-7Hypothetical IC₅₀50%Hypothetical ValueHypothetical Value
A549Hypothetical IC₅₀50%Hypothetical ValueHypothetical Value

Note: Data are hypothetical and for illustrative purposes.

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[2][3][4][5] Mitochondrial dehydrogenases in living cells reduce the yellow MTT tetrazolium salt to purple formazan crystals.[2]

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium and incubate overnight at 37°C in a humidified 5% CO₂ atmosphere.[5]

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle-only controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[5]

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.[3]

  • Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[2] Mix gently by pipetting or shaking.

  • Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[3] A reference wavelength of >650 nm can be used to subtract background absorbance.[3]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the viability against the log of this compound concentration to determine the IC₅₀ value.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a colorimetric method used to quantify cell death by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[6][7][8]

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • This compound stock solution

  • 96-well flat-bottom plates

  • Commercially available LDH cytotoxicity assay kit (containing substrate, cofactor, and dye)

  • Lysis buffer (provided in the kit for maximum LDH release control)

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment: Seed and treat cells with this compound as described in the MTT assay protocol (Steps 1-3). Include the following controls:

    • Untreated Control: Cells with medium only (spontaneous LDH release).

    • Maximum LDH Release Control: Cells treated with lysis buffer 45 minutes before the end of the incubation period.

    • Vehicle Control: Cells treated with the same concentration of the solvent used for this compound.

  • Sample Collection: After incubation, centrifuge the plate at 250 x g for 10 minutes to pellet the cells.[8]

  • Assay Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • Reagent Addition: Prepare the LDH reaction mixture according to the kit manufacturer's instructions and add 50 µL to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution provided in the kit to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm and a reference wavelength of 680 nm.

  • Data Analysis: Subtract the background absorbance from the 490 nm readings. Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Sample Abs - Spontaneous Release Abs) / (Maximum Release Abs - Spontaneous Release Abs)] * 100

Caspase-3/7 Apoptosis Assay

This assay quantifies the activity of caspases 3 and 7, which are key executioner caspases in the apoptotic pathway. The assay utilizes a substrate that, when cleaved by active caspases, releases a luminescent or fluorescent signal.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • This compound stock solution

  • Opaque-walled 96-well plates (for luminescence) or black-walled, clear-bottom plates (for fluorescence)

  • Commercially available Caspase-Glo® 3/7 Assay kit or similar

  • Luminometer or Fluorometer

Protocol:

  • Cell Seeding and Treatment: Seed and treat cells with this compound in the appropriate 96-well plate as described in the MTT protocol (Steps 1-3).

  • Reagent Preparation and Addition: Prepare the caspase reagent according to the manufacturer's protocol. Add a volume of reagent equal to the volume of cell culture medium in each well (e.g., 100 µL).

  • Incubation: Mix the plate contents on a plate shaker at a low speed for 30-60 seconds. Incubate at room temperature for 1-3 hours, protected from light.

  • Signal Measurement: Measure the luminescence or fluorescence using a microplate reader.

  • Data Analysis: The signal is directly proportional to the amount of active caspase-3/7. Results are often expressed as fold change in signal relative to the vehicle-treated control.

Mandatory Visualizations

Experimental Workflow for Cytotoxicity Assessment

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assays Cytotoxicity Assays cluster_mtt_steps MTT Protocol cluster_ldh_steps LDH Protocol cluster_caspase_steps Caspase Protocol cluster_analysis Data Analysis seed_cells Seed Cancer Cells in 96-well Plates overnight_incubation Incubate Overnight (37°C, 5% CO₂) seed_cells->overnight_incubation prepare_dilutions Prepare this compound Serial Dilutions add_compound Add this compound to Cells prepare_dilutions->add_compound incubation Incubate for 24, 48, or 72h add_compound->incubation mtt MTT Assay incubation->mtt ldh LDH Assay incubation->ldh caspase Caspase-3/7 Assay incubation->caspase add_mtt Add MTT Reagent incubate_mtt Incubate 3-4h add_mtt->incubate_mtt solubilize Add Solubilization Solution incubate_mtt->solubilize read_mtt Read Absorbance (570nm) solubilize->read_mtt analyze_data Calculate % Viability / % Cytotoxicity / Fold Change read_mtt->analyze_data collect_supernatant Collect Supernatant add_ldh_reagent Add LDH Reaction Mix collect_supernatant->add_ldh_reagent incubate_ldh Incubate 30min add_ldh_reagent->incubate_ldh read_ldh Read Absorbance (490nm) incubate_ldh->read_ldh read_ldh->analyze_data add_caspase_reagent Add Caspase-Glo® Reagent incubate_caspase Incubate 1-3h add_caspase_reagent->incubate_caspase read_caspase Read Luminescence incubate_caspase->read_caspase read_caspase->analyze_data determine_ic50 Determine IC₅₀ Values analyze_data->determine_ic50

Caption: Workflow for assessing this compound cytotoxicity.

Potential Signaling Pathways Affected by this compound

As this compound is related to DNA alkylating agents, it is likely to induce DNA damage, which can trigger various signaling pathways leading to cell cycle arrest and apoptosis. Key pathways to investigate include the PI3K/Akt and MAPK pathways, which are central regulators of cell survival, proliferation, and apoptosis.

Caption: Potential signaling pathways affected by this compound.

Investigating Signaling Pathways:

To determine if this compound affects these pathways, researchers can perform Western blot analysis to measure the phosphorylation status and total protein levels of key components such as Akt, ERK, and downstream targets like Bcl-2 family proteins. A change in the phosphorylation state of these proteins following this compound treatment would indicate pathway modulation. This information is critical for understanding the molecular mechanisms underlying this compound's cytotoxicity.

References

Techniques for Labeling Gilvusmycin for Cellular Uptake Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gilvusmycin is a potent antitumor antibiotic that belongs to the duocarmycin and CC-1065 class of DNA alkylating agents.[1][2] These compounds exert their cytotoxic effects by binding to the minor groove of DNA and alkylating adenine bases, which ultimately triggers the DNA damage response (DDR) pathway and leads to cell death.[3] Understanding the cellular uptake and intracellular distribution of this compound is crucial for elucidating its mechanism of action, optimizing its therapeutic efficacy, and developing strategies to overcome drug resistance.

This document provides detailed application notes and protocols for labeling this compound with fluorescent dyes or radioisotopes to facilitate cellular uptake studies. These techniques enable researchers to visualize and quantify the accumulation of this compound within cells, providing valuable insights into its pharmacokinetics and pharmacodynamics at the cellular level.

Labeling Strategies for this compound

The choice of labeling strategy depends on the specific experimental goals, available instrumentation, and the desired level of sensitivity. The chemical structure of this compound, an analog of CC-1065 where a carbamoyl group is replaced by an acetyl group, offers potential sites for modification.[2] Two primary labeling approaches are recommended: fluorescent labeling and radiolabeling.

Fluorescent Labeling

Fluorescent labeling allows for the direct visualization of this compound's subcellular localization using techniques such as confocal microscopy and quantitative analysis via flow cytometry.

Protocol 1: Fluorescent Labeling of this compound via Amine Coupling

This protocol assumes the presence of a suitable primary or secondary amine on a non-critical part of the this compound molecule or the synthesis of a this compound analog with a linker containing an amine group.

Materials:

  • This compound or an amino-functionalized analog

  • Amine-reactive fluorescent dye (e.g., NHS ester or isothiocyanate derivative of fluorescein, rhodamine, or a cyanine dye)

  • Anhydrous, amine-free solvent (e.g., dimethylformamide (DMF) or dimethyl sulfoxide (DMSO))

  • Triethylamine (TEA) or diisopropylethylamine (DIPEA)

  • Reaction vessel (e.g., microcentrifuge tube)

  • High-performance liquid chromatography (HPLC) system for purification

  • Mass spectrometer for characterization

Procedure:

  • Dissolve this compound (or its amino-functionalized analog) in the anhydrous solvent to a final concentration of 1-10 mg/mL.

  • Add 1.1 to 1.5 molar equivalents of the amine-reactive fluorescent dye to the solution.

  • Add 2-3 molar equivalents of TEA or DIPEA to the reaction mixture to act as a base catalyst.

  • Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C overnight, protected from light.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or HPLC.

  • Upon completion, quench the reaction by adding a small amount of an amine-containing buffer (e.g., Tris buffer).

  • Purify the fluorescently labeled this compound using reverse-phase HPLC.

  • Characterize the final product by mass spectrometry and determine the labeling efficiency by UV-Vis spectrophotometry.

Radiolabeling

Radiolabeling offers high sensitivity for quantitative uptake studies, particularly for in vivo or low-abundance measurements.[4] Tritium (³H) and Carbon-14 (¹⁴C) are the most commonly used isotopes for labeling small molecules.[5][6]

Protocol 2: Radiolabeling of this compound with Tritium (³H)

This protocol describes a general method for tritium labeling via catalytic exchange.

Materials:

  • This compound

  • Tritium gas (³H₂)

  • Heterogeneous catalyst (e.g., Palladium on carbon, Pd/C)

  • Anhydrous solvent (e.g., ethyl acetate, dioxane)

  • Vacuum line and tritiation manifold

  • Scintillation counter

  • HPLC system for purification

Procedure:

  • Dissolve this compound in the anhydrous solvent in a reaction vessel suitable for catalytic hydrogenation.

  • Add the catalyst (typically 10% by weight of the substrate).

  • Attach the reaction vessel to the tritiation manifold and freeze-thaw the solution several times to remove dissolved gases.

  • Introduce tritium gas into the reaction vessel at the desired pressure.

  • Stir the reaction mixture at room temperature for the specified time (typically several hours).

  • After the reaction, carefully remove the excess tritium gas according to safety protocols.

  • Filter the reaction mixture to remove the catalyst.

  • Remove the solvent under reduced pressure.

  • Purify the tritiated this compound using HPLC.

  • Determine the specific activity of the labeled compound using a calibrated scintillation counter.

Cellular Uptake Studies

The following protocols describe methods for quantifying the cellular uptake of labeled this compound.

Protocol 3: Cellular Uptake of Fluorescently Labeled this compound

Materials:

  • Fluorescently labeled this compound

  • Cancer cell line of interest (e.g., a human leukemia cell line like K562)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA (for adherent cells)

  • Flow cytometer or confocal microscope

  • 96-well black, clear-bottom plates (for microscopy) or flow cytometry tubes

Procedure:

  • Seed the cells in the appropriate culture vessel and allow them to adhere (for adherent cells) or reach the desired density (for suspension cells).

  • Prepare a stock solution of fluorescently labeled this compound in DMSO and dilute it to the desired final concentrations in pre-warmed cell culture medium.

  • Remove the culture medium from the cells and add the medium containing the labeled this compound.

  • Incubate the cells for various time points (e.g., 0.5, 1, 2, 4 hours) at 37°C in a CO₂ incubator.

  • To terminate the uptake, place the plate on ice and wash the cells three times with ice-cold PBS to remove extracellular compound.

  • For Flow Cytometry:

    • Harvest the cells by trypsinization (if adherent) and resuspend them in cold PBS.

    • Analyze the cells on a flow cytometer, measuring the fluorescence intensity in the appropriate channel.

  • For Confocal Microscopy:

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash the cells with PBS.

    • Counterstain the nuclei with a DNA dye (e.g., DAPI).

    • Mount the coverslips and image the cells using a confocal microscope.

Protocol 4: Cellular Uptake of Radiolabeled this compound

Materials:

  • Radiolabeled this compound (e.g., [³H]-Gilvusmycin)

  • Cancer cell line of interest

  • Complete cell culture medium

  • PBS

  • Cell lysis buffer (e.g., 0.1 M NaOH with 1% SDS)

  • Scintillation cocktail

  • Scintillation counter

  • 24-well plates

Procedure:

  • Seed a known number of cells into 24-well plates and allow them to grow to the desired confluency.[7]

  • Prepare working solutions of radiolabeled this compound in pre-warmed cell culture medium at various concentrations.

  • Remove the existing medium and add the medium containing the radiolabeled compound to each well.[7]

  • Incubate the plates for different time intervals at 37°C.

  • To stop the uptake, aspirate the medium and rapidly wash the cells three times with ice-cold PBS.[7]

  • Lyse the cells by adding cell lysis buffer to each well and incubate for 30 minutes at room temperature with gentle agitation.[7]

  • Transfer the cell lysates to scintillation vials.

  • Add scintillation cocktail to each vial and mix thoroughly.[7]

  • Measure the radioactivity in each sample using a liquid scintillation counter.[7]

  • Determine the protein concentration of parallel, unlabeled wells to normalize the radioactivity counts.

  • Calculate the intracellular concentration of this compound based on the specific activity of the radiolabeled compound and the cell number or protein content.

Data Presentation

Quantitative data from cellular uptake studies should be summarized in a clear and concise manner to allow for easy comparison between different conditions.

Table 1: Cellular Uptake of Fluorescently Labeled this compound Measured by Flow Cytometry

Treatment GroupConcentration (µM)Incubation Time (h)Mean Fluorescence Intensity (MFI) ± SD
Control (untreated)02100 ± 15
Labeled this compound10.5500 ± 45
Labeled this compound111200 ± 110
Labeled this compound122500 ± 230
Labeled this compound528500 ± 750

Table 2: Cellular Uptake of [³H]-Gilvusmycin Measured by Scintillation Counting

Treatment GroupConcentration (nM)Incubation Time (h)Intracellular Concentration (pmol/mg protein) ± SD
Control (unlabeled)1010.5 ± 0.1
[³H]-Gilvusmycin100.515.2 ± 1.8
[³H]-Gilvusmycin10135.8 ± 3.2
[³H]-Gilvusmycin10262.5 ± 5.9
[³H]-Gilvusmycin501180.4 ± 15.7

Visualizations

Experimental Workflow: Labeling and Cellular Uptake of this compound

G cluster_labeling This compound Labeling cluster_uptake Cellular Uptake Assay This compound This compound Labeling_Method Choose Labeling Method This compound->Labeling_Method Fluorescent_Label Fluorescent Dye (e.g., NHS-ester) Labeling_Method->Fluorescent_Label Fluorescent Radiolabel Radioisotope (e.g., ³H, ¹⁴C) Labeling_Method->Radiolabel Radioactive Labeled_this compound Labeled this compound Fluorescent_Label->Labeled_this compound Radiolabel->Labeled_this compound Purification Purification (HPLC) Labeled_this compound->Purification Characterization Characterization (MS, NMR) Purification->Characterization Incubation Incubate with Labeled this compound Characterization->Incubation Cell_Culture Cell Culture Cell_Culture->Incubation Washing Wash to Remove Extracellular Compound Incubation->Washing Detection_Method Choose Detection Method Washing->Detection_Method Flow_Cytometry Flow Cytometry Detection_Method->Flow_Cytometry Fluorescent Microscopy Confocal Microscopy Detection_Method->Microscopy Fluorescent Scintillation Scintillation Counting Detection_Method->Scintillation Radioactive Data_Analysis Data Analysis Flow_Cytometry->Data_Analysis Microscopy->Data_Analysis Scintillation->Data_Analysis

Caption: Workflow for labeling this compound and subsequent cellular uptake analysis.

Signaling Pathway: DNA Damage Response (DDR) Induced by this compound

G cluster_sensors Sensors cluster_transducers Transducers cluster_effectors Effectors This compound This compound DNA Nuclear DNA This compound->DNA Cellular Uptake DNA_Adduct This compound-DNA Adduct (Minor Groove Alkylation) DNA->DNA_Adduct Alkylation MRN_Complex MRN Complex DNA_Adduct->MRN_Complex Damage Recognition DDR_Activation DNA Damage Response (DDR) Activation ATM_ATR ATM / ATR Kinases MRN_Complex->ATM_ATR Activation Chk1_Chk2 Chk1 / Chk2 Kinases ATM_ATR->Chk1_Chk2 Phosphorylation p53 p53 Activation ATM_ATR->p53 Phosphorylation DNA_Repair DNA Repair Pathways ATM_ATR->DNA_Repair Activation Cell_Cycle_Arrest Cell Cycle Arrest (G2/M Phase) Chk1_Chk2->Cell_Cycle_Arrest p53->Cell_Cycle_Arrest Transcriptional Activation Apoptosis Apoptosis p53->Apoptosis Transcriptional Activation

Caption: Simplified DNA Damage Response pathway activated by this compound.

References

Troubleshooting & Optimization

Gilvusmycin Fermentation Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Gilvusmycin fermentation. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to help you overcome challenges related to low fermentation yield. As this compound is a novel secondary metabolite, this guide is built upon established principles for optimizing antibiotic production from actinomycetes.

I. Frequently Asked Questions (FAQs)

Q1: My this compound fermentation is showing good cell growth (high biomass), but the final yield is consistently low. What are the likely causes?

A1: This common issue, known as "decoupling" of growth and production, can stem from several factors:

  • Catabolite Repression: The presence of a rapidly metabolized carbon source, like glucose, can suppress the genes responsible for this compound biosynthesis.[1]

  • Nutrient Limitation: While the primary nutrients are sufficient for growth, a specific precursor or micronutrient essential for this compound synthesis may be depleted.

  • Unfavorable pH Shift: The optimal pH range for cell growth might differ from the optimal range for secondary metabolite production. Metabolic byproducts can shift the pH outside the production-favorable zone.[2]

  • Product Inhibition: Accumulation of this compound or other byproducts in the fermentation broth might be inhibiting further synthesis.

Q2: What are the most critical fermentation parameters to monitor and control for maximizing this compound yield?

A2: To optimize the production of secondary metabolites like this compound, precise control over several parameters is crucial.[2] Key parameters include:

  • Temperature: Directly impacts enzyme kinetics and microbial growth. The optimal temperature for growth may not be the same as for production.[2][3]

  • pH: Influences nutrient uptake and the activity of biosynthetic enzymes.[2][4]

  • Dissolved Oxygen (DO): Essential for aerobic actinomycetes. Insufficient oxygen can halt production, while excessive shear from high agitation can damage cells.[3][5]

  • Nutrient Concentrations: Carbon, nitrogen, and phosphate sources are critical. Their type, concentration, and ratio can dramatically influence yield.[1][6]

Q3: How can I determine the optimal carbon and nitrogen sources for my fermentation?

A3: The ideal sources must be determined experimentally. A systematic approach is recommended:

  • One-Factor-at-a-Time (OFAT) Screening: Test a variety of carbon sources (e.g., glucose, glycerol, starch, maltose) and nitrogen sources (e.g., soy peptone, yeast extract, ammonium sulfate) individually to identify which ones promote the highest yield.[1]

  • Response Surface Methodology (RSM): After identifying the best sources, use statistical designs like RSM to optimize their concentrations and ratios for maximum production.[4][7] Slowly assimilated carbon sources can sometimes enhance the yields of secondary metabolites.[6]

Q4: When should I consider implementing a fed-batch fermentation strategy?

A4: A fed-batch strategy is highly recommended when you observe:

  • Substrate Inhibition: High initial concentrations of the carbon source inhibit cell growth or product formation.[8]

  • Catabolite Repression: To maintain a low concentration of a repressive substrate (like glucose) while still providing enough for the extended production phase.

  • Nutrient Depletion: To replenish limiting nutrients during a prolonged fermentation run, thereby extending the production phase and achieving higher cell densities and yields.[9][10]

Fed-batch processes can significantly boost biomass and prolong the log phase, which often improves protein expression and secondary metabolite production.[11]

II. Troubleshooting Guide for Low this compound Yield

This guide addresses specific problems you may encounter during fermentation.

Problem Possible Causes Recommended Troubleshooting Actions
No or very slow cell growth 1. Inoculum Quality: The seed culture is old, contaminated, or has low viability.[12] 2. Media Issues: Incorrect media composition, pH, or contamination.[13] 3. Physical Conditions: Temperature or aeration is outside the optimal range.[3]1. Use a fresh, actively growing seed culture. Streak the stock on an agar plate and start a new liquid culture from a single colony.[14] 2. Double-check all media components, concentrations, and ensure the initial pH is correct. Sterilize equipment properly.[13] 3. Calibrate and monitor temperature and shaker speed/aeration probes.
Good growth, but yield drops after scaling up 1. Oxygen Limitation: Oxygen transfer is less efficient in larger vessels.[3] 2. Poor Mixing: Inadequate agitation leads to gradients in pH, temperature, and nutrients. 3. Shear Stress: Tip speed of the impeller in a large bioreactor might be causing cell damage not seen in flasks.[5]1. Increase agitation and/or airflow rate. Monitor dissolved oxygen (DO) levels and maintain them within the optimal range (e.g., >40%). 2. Optimize the agitation rate and bioreactor geometry to ensure homogeneity. 3. Evaluate the effect of different impeller speeds. If shear is suspected, consider using a different impeller type or reducing the speed.
Batch-to-batch inconsistency in yield 1. Inoculum Variability: Inconsistent age, size, or metabolic state of the inoculum.[15] 2. Raw Material Variation: Inconsistent quality of complex media components (e.g., yeast extract, peptone). 3. Inaccurate Measurements: Small errors in media preparation or parameter control.1. Standardize the inoculum preparation protocol (age, cell density, volume).[15] 2. Source high-quality raw materials and consider testing new lots before use. If possible, switch to a more defined medium. 3. Calibrate all probes (pH, DO, temperature) and balances regularly. Use precise measurement techniques.
Production stops prematurely 1. Limiting Nutrient Depletion: A key nutrient (carbon, nitrogen, phosphate, or a specific precursor) is exhausted.[9] 2. Toxic Byproduct Accumulation: Metabolic byproducts (e.g., organic acids, ammonia) reach inhibitory levels.[11] 3. Product Feedback Inhibition: The concentration of this compound itself is inhibiting its own synthesis.1. Analyze samples over time to measure key nutrient levels. Implement a fed-batch strategy to replenish the limiting substrate.[16][17] 2. Identify the toxic byproduct. A fed-batch strategy can also help by limiting the excess substrate that leads to byproduct formation. 3. Consider in-situ product removal techniques, such as adding an adsorbing resin to the fermentation broth.[16]
Data Presentation: Media Optimization Results (Hypothetical Data)

The following tables represent hypothetical results from media optimization experiments for this compound production.

Table 1: Effect of Carbon Source on this compound Yield

Carbon Source (20 g/L)Biomass (g/L DCW*)This compound Titer (mg/L)
Glucose12.585
Soluble Starch10.2150
Glycerol11.8210
Maltose9.5180
DCW: Dry Cell Weight

Table 2: Effect of Nitrogen Source on this compound Yield (using Glycerol as Carbon Source)

Nitrogen Source (10 g/L)Biomass (g/L DCW)This compound Titer (mg/L)
Ammonium Sulfate8.8125
Yeast Extract12.1280
Soy Peptone13.5350
Casein Hydrolysate11.5310

III. Experimental Protocols

Protocol 1: HPLC Quantification of this compound

This protocol outlines a general method for quantifying this compound from fermentation broth. This method should be optimized for the specific properties of this compound.[18]

  • Sample Preparation:

    • Centrifuge 1 mL of fermentation broth at 10,000 x g for 10 minutes to pellet the cells.

    • Collect the supernatant. If this compound is intracellular, perform cell lysis and extraction.

    • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.[19]

  • HPLC Conditions (Starting Point):

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of Acetonitrile (ACN) and water with 0.1% formic acid.

      • 0-20 min: 10% to 90% ACN

      • 20-25 min: 90% ACN

      • 25-30 min: 90% to 10% ACN

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: Diode-Array Detector (DAD) or UV detector set to the absorbance maximum of this compound (determined by a UV scan).[20]

    • Column Temperature: 30°C.

  • Quantification:

    • Prepare a standard curve using purified this compound of known concentrations.

    • Integrate the peak area corresponding to this compound in the samples.

    • Calculate the concentration based on the linear regression of the standard curve.

Protocol 2: Fed-Batch Fermentation Strategy

This protocol describes a basic exponential feeding strategy to maintain a constant growth rate and avoid substrate inhibition.

  • Initial Batch Phase:

    • Start the fermentation in a bioreactor with a defined batch medium containing a non-limiting amount of all nutrients except for the primary carbon source (e.g., glycerol), which should be at a concentration that supports initial growth without causing repression (e.g., 20 g/L).

    • Run in batch mode until the initial carbon source is nearly depleted. This can be monitored via off-gas analysis (respiratory quotient) or periodic sampling.

  • Feeding Phase:

    • Prepare a highly concentrated, sterile feed solution of the limiting carbon source (e.g., 500 g/L glycerol).

    • Initiate the feed using a pre-determined exponential feed rate profile calculated to maintain a specific growth rate (µ). The feed rate F(t) can be calculated as: F(t) = (µ / Y_xs) * X_0 * V_0 * e^(µt) Where:

      • µ = desired specific growth rate

      • Y_xs = Yield of biomass from substrate

      • X_0 and V_0 = Biomass concentration and volume at the start of the feed

      • t = time

  • Monitoring and Control:

    • Continuously monitor and control pH, DO, and temperature throughout the fermentation.[9]

    • Adjust the feed rate based on real-time data (e.g., maintaining DO above a setpoint) for more advanced control.

IV. Visualizations

Troubleshooting Workflow for Low Fermentation Yield

G Start Low this compound Yield Detected CheckGrowth Assess Cell Growth (Biomass) Start->CheckGrowth PoorGrowth Problem: Poor Growth CheckGrowth->PoorGrowth Low GoodGrowth Problem: Good Growth, Low Production CheckGrowth->GoodGrowth High CheckInoculum Verify Inoculum Quality PoorGrowth->CheckInoculum CheckMedia Check Media & Sterility PoorGrowth->CheckMedia CheckConditions Validate Physical Conditions (Temp, pH, Aeration) PoorGrowth->CheckConditions OptimizeMedia Optimize Media Components (C/N/P Sources, Precursors) GoodGrowth->OptimizeMedia ControlParams Optimize Fermentation Parameters (pH, DO, Temp Profile) GoodGrowth->ControlParams ImplementFedBatch Implement Fed-Batch Strategy GoodGrowth->ImplementFedBatch End Improved Yield CheckInoculum->End CheckMedia->End CheckConditions->End OptimizeMedia->End ControlParams->End ImplementFedBatch->End

Caption: A logical workflow for troubleshooting low fermentation yields.

Experimental Workflow for Media Optimization

G Start Define Basal Medium ScreenC Screen Carbon Sources (OFAT) Start->ScreenC SelectC Select Best C-Source ScreenC->SelectC ScreenN Screen Nitrogen Sources (OFAT) SelectC->ScreenN SelectN Select Best N-Source ScreenN->SelectN ScreenP Screen Phosphate Levels SelectN->ScreenP SelectP Select Best P-Level ScreenP->SelectP RSM Optimize Concentrations (Response Surface Methodology) SelectP->RSM End Optimized Medium RSM->End

Caption: A systematic approach for fermentation media optimization.

Hypothetical this compound Biosynthetic Pathway

G cluster_primary Primary Metabolism cluster_secondary Secondary Metabolism Glucose Glucose G6P G6P Glucose->G6P Pyruvate Pyruvate G6P->Pyruvate AcetylCoA AcetylCoA Pyruvate->AcetylCoA Alanine Alanine Pyruvate->Alanine PrecursorA Precursor A AcetylCoA->PrecursorA Feed-Forward Activation PrecursorB Precursor B Alanine->PrecursorB Precursor Supply Intermediate1 Intermediate 1 PrecursorA->Intermediate1 PrecursorB->Intermediate1 Intermediate2 Intermediate 2 Intermediate1->Intermediate2 This compound This compound Intermediate2->this compound This compound->Intermediate1 Feedback Inhibition

Caption: A simplified diagram of a hypothetical this compound pathway.

References

Managing off-target effects of Gilvusmycin in cell culture

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Gilvusmycin. This resource is designed for researchers, scientists, and drug development professionals to effectively manage and troubleshoot potential off-target effects of this compound in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is an antitumor antibiotic that is structurally related to CC-1065.[1] Like CC-1065, its primary mechanism of action is believed to be the sequence-selective alkylation of DNA.[2] It binds to the minor groove of DNA, particularly in AT-rich sequences, and is thought to alkylate adenine at the N3 position.[2][3] This interaction inhibits DNA synthesis, leading to cytotoxicity in rapidly dividing cells.[4][5][6]

Q2: What are the potential off-target effects of this compound in cell culture?

Given its mechanism as a DNA-binding and alkylating agent, potential off-target effects in cell culture could include:

  • Hepatotoxicity: In vivo studies of the related compound CC-1065 have shown delayed hepatotoxicity.[5][7] While direct cell culture evidence for this compound is limited, it is prudent to consider potential cytotoxic effects on liver-derived cell lines.

  • Modulation of Gene Expression: By binding to non-target DNA sequences, this compound could alter the expression of genes unrelated to its intended antitumor activity.

  • Induction of DNA Damage Response: Off-target DNA alkylation can trigger cellular DNA damage response pathways, leading to cell cycle arrest or apoptosis in non-target cells.

  • Mitochondrial Dysfunction: Studies on CC-1065 have suggested that lower doses may be associated with changes in hepatic mitochondrial morphology.[7]

Q3: How can I minimize off-target effects during my experiments?

Minimizing off-target effects is crucial for obtaining reliable experimental data. Key strategies include:

  • Dose-Response Optimization: Determine the minimal effective concentration that achieves the desired on-target effect while minimizing off-target toxicity.

  • Use of Control Cell Lines: Employ a panel of cell lines, including those less sensitive to DNA alkylating agents, to distinguish between on-target and off-target effects.

  • Time-Course Experiments: Limit the duration of exposure to this compound to the minimum time required to observe the desired on-target effect.

  • Serum Concentration: Be aware that the concentration of serum in the culture medium can affect the availability and activity of the compound.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High levels of cytotoxicity in control cell lines. Off-target toxicity due to excessive concentration or prolonged exposure.Perform a dose-response curve to determine the IC50 value for your control and experimental cell lines. Reduce the concentration and/or exposure time.
Inconsistent results between experiments. Variability in cell density, passage number, or serum concentration.Standardize cell culture conditions, including seeding density and passage number. Use a consistent batch and concentration of serum.
Unexpected changes in the expression of unrelated genes. Off-target DNA binding and modulation of transcription.Validate your findings using an alternative method (e.g., a different DNA alkylating agent with a known, distinct binding preference). Perform washout experiments to see if the gene expression changes are reversible.
Activation of stress-response or DNA damage pathways. Off-target DNA alkylation.Co-treat with inhibitors of specific DNA damage response pathways to investigate the mechanism of off-target toxicity. Analyze key markers of apoptosis and cell cycle arrest.

Experimental Protocols

Protocol 1: Determining the IC50 of this compound using a CellTiter-Glo® Luminescent Cell Viability Assay

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound in a given cell line.

Materials:

  • This compound

  • Cell line of interest

  • Complete culture medium

  • 96-well clear-bottom white plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C and 5% CO2.

  • Prepare a serial dilution of this compound in complete culture medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with DMSO or the solvent used for this compound).

  • Incubate the plate for 48-72 hours.

  • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

  • Add 100 µL of CellTiter-Glo® reagent to each well.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a luminometer.

  • Calculate the IC50 value by plotting the log of the this compound concentration versus the normalized luminescence values.

Protocol 2: Assessing Off-Target Gene Expression using qRT-PCR

This protocol describes how to evaluate the effect of this compound on the expression of known off-target genes.

Materials:

  • This compound-treated and control cell lysates

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix

  • Primers for target and housekeeping genes

Procedure:

  • Treat cells with this compound at the IC50 concentration and a sub-lethal concentration for 24 hours. Include a vehicle control.

  • Harvest the cells and extract total RNA using an RNA extraction kit.

  • Assess RNA quality and quantity.

  • Synthesize cDNA from 1 µg of total RNA using a cDNA synthesis kit.

  • Perform qPCR using a qPCR master mix and primers for your genes of interest and at least two housekeeping genes.

  • Analyze the qPCR data using the ΔΔCt method to determine the fold change in gene expression.

Signaling Pathways and Workflows

Gilvusmycin_Mechanism_of_Action cluster_drug This compound cluster_cell Cancer Cell This compound This compound DNA Nuclear DNA (AT-rich minor groove) This compound->DNA Binds to minor groove DNA_Alkylation DNA Alkylation (Adenine-N3) DNA->DNA_Alkylation Covalent modification DNA_Synthesis_Inhibition Inhibition of DNA Synthesis DNA_Alkylation->DNA_Synthesis_Inhibition Cytotoxicity Cytotoxicity & Apoptosis DNA_Synthesis_Inhibition->Cytotoxicity Off_Target_Management_Workflow Start Start: Experiment with This compound Dose_Response 1. Dose-Response Curve (Determine IC50) Start->Dose_Response Time_Course 2. Time-Course Experiment (Minimal exposure time) Dose_Response->Time_Course Control_Lines 3. Use Control Cell Lines (e.g., non-cancerous, resistant) Time_Course->Control_Lines Off_Target_Assay 4. Assess Off-Target Effects (qRT-PCR, Western Blot) Control_Lines->Off_Target_Assay Analyze 5. Analyze Data (Distinguish on- vs. off-target) Off_Target_Assay->Analyze Optimize 6. Optimize Protocol (Adjust concentration/time) Analyze->Optimize End End: Reliable Data Analyze->End If acceptable Optimize->Start Re-evaluate

References

Strategies to circumvent potential Gilvusmycin resistance mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Gilvusmycin. As this compound is structurally related to the potent DNA alkylating agent CC-1065, this guide focuses on strategies to investigate and circumvent potential resistance mechanisms analogous to those observed for other DNA damaging agents.

Troubleshooting Guides

This section addresses specific experimental issues that may arise during your research, potentially indicating the development of this compound resistance.

Issue 1: Decreased this compound Potency in Cell Viability Assays

Question: My cell line, which was initially sensitive to this compound, now requires a significantly higher concentration to achieve the same level of cell death. What could be the cause?

Possible Causes and Troubleshooting Steps:

  • Development of a resistant cell population: This is the most likely cause. To confirm this, you will need to perform a series of experiments to characterize the resistant phenotype.

    • Action: Determine the IC50 (half-maximal inhibitory concentration) of this compound in your suspected resistant cell line and compare it to the parental, sensitive cell line. A significant shift in the IC50 to a higher concentration indicates resistance.

    • Action: If resistance is confirmed, proceed to investigate the underlying mechanisms as outlined in the experimental protocols section.

  • Experimental variability: Inconsistent results can arise from several factors.

    • Action: Ensure consistent cell seeding density, drug concentration, and incubation times across experiments.

    • Action: Regularly check the quality and passage number of your cell lines. High passage numbers can lead to phenotypic drift.

    • Action: Verify the concentration and stability of your this compound stock solution.

Issue 2: No Increase in DNA Damage Markers Upon this compound Treatment in Suspected Resistant Cells

Question: I am not observing an increase in γH2AX foci or DNA fragmentation in my suspected this compound-resistant cells after treatment, unlike the sensitive parental cells. Why might this be?

Possible Causes and Troubleshooting Steps:

  • Reduced intracellular drug concentration: The resistant cells may be preventing this compound from reaching its DNA target.

    • Action: Perform a drug efflux assay to determine if the resistant cells are actively pumping out this compound.

    • Action: Investigate the expression levels of known drug efflux pumps, such as P-glycoprotein (MDR1), through qPCR or Western blotting.

  • Increased drug detoxification: The cells may be metabolizing and inactivating this compound before it can cause DNA damage.

    • Action: Measure the activity of glutathione S-transferases (GSTs), which are known to detoxify alkylating agents. An increase in GST activity in resistant cells would support this mechanism.

Issue 3: Resistant Cells Appear to Repair DNA Damage More Efficiently

Question: After an initial observation of DNA damage, my suspected resistant cells seem to recover and resume proliferation faster than the sensitive cells. How can I investigate this?

Possible Causes and Troubleshooting Steps:

  • Upregulation of DNA repair pathways: The resistant cells may have enhanced their ability to repair this compound-induced DNA adducts.

    • Action: Perform a comet assay with time-course analysis to compare the rate of DNA repair between sensitive and resistant cells.

    • Action: Assess the expression and activity of key DNA repair proteins, such as those involved in Base Excision Repair (BER) and Nucleotide Excision Repair (NER). For alkylating agents, investigating O6-methylguanine-DNA methyltransferase (MGMT) expression is also crucial.

Frequently Asked Questions (FAQs)

Q1: What are the most likely mechanisms of resistance to this compound?

Given its similarity to CC-1065, a DNA alkylating agent, the most probable resistance mechanisms include:

  • Increased DNA Repair: Enhanced capacity to remove this compound-induced DNA adducts.

  • Decreased Drug Accumulation: Reduced drug uptake or increased efflux, lowering the intracellular concentration of this compound.

  • Increased Drug Detoxification: Enzymatic inactivation of this compound, for example, through conjugation with glutathione.

  • Alterations in Apoptotic Pathways: Defects in the signaling pathways that lead to cell death following DNA damage.

Q2: How can I develop a this compound-resistant cell line for my studies?

A common method is through continuous or intermittent exposure of a sensitive parental cell line to gradually increasing concentrations of this compound over a prolonged period.[1][2][3] This selects for a population of cells that can survive and proliferate in the presence of the drug.

Q3: What are the key initial experiments to confirm this compound resistance?

The first step is to perform a dose-response curve and calculate the IC50 value for this compound in the suspected resistant line and compare it to the parental line. A significant increase in the IC50 is the primary indicator of resistance. This should be followed by assays to assess DNA damage (e.g., γH2AX staining) to confirm that the resistant cells are less susceptible to the drug's primary mechanism of action.

Q4: Can resistance to this compound confer cross-resistance to other anticancer drugs?

Yes, it is possible. For instance, if the resistance mechanism involves the upregulation of a broad-spectrum drug efflux pump like P-glycoprotein, the cells may also become resistant to other substrates of this pump. It is advisable to test the sensitivity of your this compound-resistant cell line to other classes of chemotherapeutic agents.

Data Presentation

Table 1: this compound IC50 Values in Sensitive and Resistant Cell Lines

Cell LineThis compound IC50 (nM)Fold Resistance
Parental (Sensitive)1.0
Resistant Clone 1
Resistant Clone 2
...

Table 2: Quantification of DNA Damage Markers

Cell LineTreatment% γH2AX Positive CellsComet Assay (% Tail DNA)
ParentalVehicle Control
ParentalThis compound (IC50)
ResistantVehicle Control
ResistantThis compound (Parental IC50)
ResistantThis compound (Resistant IC50)

Table 3: Assessment of Potential Resistance Mechanisms

Cell LineDrug Efflux (Rhodamine 123 Accumulation)GST Activity (U/mg protein)MGMT Expression (Relative to control)
Parental
Resistant

Mandatory Visualizations

Gilvusmycin_Action_and_Resistance cluster_0 Cellular Environment cluster_1 Cell cluster_2 Potential Resistance Mechanisms Gilvusmycin_ext This compound (extracellular) Gilvusmycin_int This compound (intracellular) Gilvusmycin_ext->Gilvusmycin_int Uptake DNA Nuclear DNA Gilvusmycin_int->DNA Binds to minor groove Efflux_pump Drug Efflux Pump (e.g., P-gp) Gilvusmycin_int->Efflux_pump Substrate for efflux GST GST Detoxification Gilvusmycin_int->GST Inactivation DNA_adduct DNA Adducts DNA->DNA_adduct Alkylation DNA_damage DNA Strand Breaks DNA_adduct->DNA_damage Replication stress DNA_repair DNA Repair (e.g., BER, MGMT) DNA_adduct->DNA_repair Repair of adducts Apoptosis Apoptosis DNA_damage->Apoptosis Apoptosis_inhibition Apoptosis Inhibition Apoptosis->Apoptosis_inhibition Blocked by Efflux_pump->Gilvusmycin_ext Efflux

Caption: this compound mechanism of action and potential resistance pathways.

Troubleshooting_Workflow start Start: Decreased this compound Efficacy Observed confirm_resistance Confirm Resistance (IC50 shift) start->confirm_resistance investigate_uptake Investigate Drug Accumulation confirm_resistance->investigate_uptake investigate_damage Investigate DNA Damage & Repair confirm_resistance->investigate_damage investigate_apoptosis Investigate Apoptosis confirm_resistance->investigate_apoptosis efflux_assay Drug Efflux Assay investigate_uptake->efflux_assay detox_assay Detoxification Assay (e.g., GST) investigate_uptake->detox_assay conclusion Elucidate Resistance Mechanism(s) efflux_assay->conclusion detox_assay->conclusion damage_assay DNA Damage Assay (γH2AX) investigate_damage->damage_assay repair_assay DNA Repair Assay (Comet) investigate_damage->repair_assay damage_assay->conclusion repair_assay->conclusion apoptosis_assay Apoptosis Assay (e.g., Caspase-3) investigate_apoptosis->apoptosis_assay apoptosis_assay->conclusion

Caption: Experimental workflow for troubleshooting this compound resistance.

Experimental Protocols

Protocol 1: Generation of a this compound-Resistant Cell Line

This protocol describes a method for generating a drug-resistant cell line through continuous exposure to increasing concentrations of this compound.[1][2][3]

Materials:

  • Parental cancer cell line of interest

  • Complete cell culture medium

  • This compound stock solution

  • 96-well and larger format cell culture plates

  • Cell counting solution (e.g., Trypan blue)

  • Hemocytometer or automated cell counter

  • CO2 incubator

Methodology:

  • Determine the initial IC50: Perform a cell viability assay (e.g., MTT, CellTiter-Glo®) to determine the IC50 of this compound in the parental cell line.

  • Initial exposure: Culture the parental cells in medium containing this compound at a concentration equal to the IC50.

  • Monitor and subculture: Monitor the cells for signs of cell death. When the surviving cells reach 70-80% confluency, subculture them and continue to culture them in the presence of the same concentration of this compound.

  • Dose escalation: Once the cells are proliferating steadily at the initial concentration, increase the concentration of this compound by 1.5- to 2-fold.

  • Repeat and select: Repeat steps 3 and 4, gradually increasing the this compound concentration. This process may take several months.

  • Characterize resistant population: At various stages, cryopreserve stocks of the cells. Once a cell line is established that can proliferate at a significantly higher concentration of this compound (e.g., 5-10 fold the initial IC50), perform a new IC50 determination to quantify the level of resistance.

  • Stability testing: To ensure the resistance phenotype is stable, culture the resistant cells in drug-free medium for several passages and then re-determine the IC50.

Protocol 2: Comet Assay for DNA Repair Analysis

This protocol provides a method to assess DNA strand breaks and repair capacity in single cells.[4][5]

Materials:

  • Sensitive and resistant cell lines

  • This compound

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Low melting point agarose (LMA)

  • Normal melting point agarose (NMA)

  • Comet assay slides

  • Lysis solution (high salt and detergent)

  • Alkaline electrophoresis buffer

  • Neutralization buffer

  • DNA stain (e.g., SYBR® Green)

  • Fluorescence microscope with appropriate filters

  • Comet scoring software

Methodology:

  • Cell treatment: Treat sensitive and resistant cells with an appropriate concentration of this compound for a defined period (e.g., 1-2 hours). Include untreated controls.

  • Harvest and embed cells: Harvest the cells and resuspend them in PBS. Mix the cell suspension with LMA and pipette onto a pre-coated comet assay slide. Allow to solidify.

  • Lysis: Immerse the slides in lysis solution to remove cell membranes and proteins, leaving the nucleoids.

  • DNA unwinding: Place the slides in alkaline electrophoresis buffer to allow the DNA to unwind.

  • Electrophoresis: Perform electrophoresis under alkaline conditions. Damaged DNA fragments will migrate out of the nucleoid, forming a "comet tail".

  • Neutralization and staining: Neutralize the slides and stain the DNA.

  • Imaging and analysis: Visualize the comets using a fluorescence microscope. Use comet scoring software to quantify the percentage of DNA in the tail, which is proportional to the amount of DNA damage.

  • Repair kinetics: To assess DNA repair, treat the cells with this compound, then wash the drug out and incubate in fresh medium for various time points (e.g., 0, 2, 4, 8, 24 hours) before performing the comet assay. A decrease in tail DNA over time indicates DNA repair.

Protocol 3: Rhodamine 123 Efflux Assay

This flow cytometry-based assay measures the activity of drug efflux pumps, such as P-glycoprotein, using the fluorescent substrate Rhodamine 123.

Materials:

  • Sensitive and resistant cell lines

  • Rhodamine 123

  • P-glycoprotein inhibitor (e.g., Verapamil)

  • Complete culture medium

  • PBS

  • Flow cytometer

Methodology:

  • Cell preparation: Harvest sensitive and resistant cells and resuspend them in complete medium.

  • Rhodamine 123 loading: Incubate the cells with a low concentration of Rhodamine 123 (e.g., 0.5 µM) for a set time (e.g., 30-60 minutes) at 37°C to allow for substrate uptake.

  • Efflux period: Wash the cells with PBS to remove extracellular Rhodamine 123. Resuspend the cells in fresh, pre-warmed medium and incubate at 37°C for an efflux period (e.g., 1-2 hours).

  • Inhibitor control: For a control, perform the loading and efflux steps in the presence of a P-glycoprotein inhibitor like Verapamil.

  • Flow cytometry analysis: After the efflux period, place the cells on ice to stop the efflux process. Analyze the intracellular fluorescence of Rhodamine 123 using a flow cytometer.

  • Data interpretation: A lower intracellular fluorescence in the resistant cells compared to the sensitive cells suggests increased efflux activity. If the fluorescence in the resistant cells increases in the presence of the inhibitor, this confirms the involvement of an efflux pump like P-glycoprotein.

Protocol 4: Glutathione S-Transferase (GST) Activity Assay

This colorimetric assay measures the total GST activity in cell lysates.[6][7][8][9][10]

Materials:

  • Sensitive and resistant cell lines

  • Cell lysis buffer

  • Protein quantification assay (e.g., BCA)

  • GST assay buffer (e.g., potassium phosphate buffer)

  • Reduced glutathione (GSH)

  • 1-chloro-2,4-dinitrobenzene (CDNB)

  • 96-well UV-transparent plate

  • Spectrophotometer capable of reading absorbance at 340 nm

Methodology:

  • Prepare cell lysates: Lyse the sensitive and resistant cells and collect the supernatant.

  • Determine protein concentration: Measure the protein concentration of the lysates to normalize the GST activity.

  • Prepare reaction mixture: In a 96-well plate, add the cell lysate, GST assay buffer, and GSH.

  • Initiate the reaction: Add CDNB to each well to start the reaction.

  • Measure absorbance: Immediately measure the absorbance at 340 nm at regular intervals (e.g., every minute for 5-10 minutes) to determine the rate of the reaction.

  • Calculate GST activity: The rate of increase in absorbance is proportional to the GST activity. Calculate the specific activity (U/mg of protein) using the molar extinction coefficient of the CDNB-GSH conjugate.

  • Data interpretation: An elevated GST specific activity in the resistant cell line compared to the sensitive parental line suggests that increased drug detoxification may be a mechanism of resistance.

References

Technical Support Center: Refinement of NMR Spectroscopy Techniques for Gilvusmycin Structural Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the NMR-based structural analysis of Gilvusmycin. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed experimental protocols for the successful elucidation of this complex natural product.

Frequently Asked Questions (FAQs)

Q1: We are observing significant signal overlap in the 1H NMR spectrum of our this compound sample, particularly in the aromatic and aliphatic regions. How can we improve resolution?

A1: Signal overlap is a common challenge with complex molecules like this compound. Here are several strategies to enhance spectral resolution:

  • Higher Field Strength: If available, acquiring spectra on a higher field NMR spectrometer (e.g., 800 MHz or higher) will increase chemical shift dispersion, often resolving overlapping signals.

  • Solvent Effects: Try acquiring spectra in different deuterated solvents (e.g., DMSO-d6, Methanol-d4, Acetone-d6). The change in the chemical environment can induce differential shifts in proton resonances, potentially resolving overlaps.[1]

  • Two-Dimensional (2D) NMR: Utilize 2D NMR experiments such as COSY and TOCSY to resolve coupled spin systems. Heteronuclear experiments like HSQC and HMBC spread the proton signals out in a second dimension based on the chemical shifts of the attached carbons, which are much more dispersed.[2][3]

  • Selective 1D Experiments: Techniques like 1D-TOCSY or 1D-NOESY can be used to selectively excite a specific proton resonance and observe only the signals from coupled or spatially close protons, simplifying the spectrum.

Q2: Our sample of this compound is available in very limited quantities, and we are struggling with low signal-to-noise in our 13C and 2D NMR spectra. What can we do to improve sensitivity?

A2: Low sample concentration is a frequent limitation in natural product research. Consider the following approaches to maximize sensitivity:

  • Cryoprobe: Using a cryogenically cooled probe can dramatically increase the signal-to-noise ratio (S/N), often by a factor of 3-4, allowing for the analysis of sub-milligram quantities of the sample.

  • Increase Number of Scans (NS): The S/N is proportional to the square root of the number of scans. Doubling the NS will increase the S/N by a factor of approximately 1.4. Be mindful that this will also increase the experiment time. For less sensitive experiments like HMBC, a higher number of scans is often necessary.

  • Micro-NMR Tubes: Using smaller diameter NMR tubes (e.g., 1.7 mm or 3 mm) with a corresponding probe can significantly improve sensitivity for mass-limited samples.

  • Optimize Pulse Sequences: Ensure you are using sensitivity-enhanced pulse sequences, such as those incorporating gradients for coherence selection.[4]

  • Longer Acquisition Time (AQ): For 1D spectra, a longer acquisition time can lead to narrower lines and better S/N, but this needs to be balanced with the relaxation times of the nuclei.

Q3: We are having difficulty confirming the connectivity between different fragments of the this compound structure using HMBC. Some expected long-range correlations are missing.

A3: The absence of expected HMBC correlations can be due to several factors:

  • nJCH Coupling Constants: The intensity of an HMBC cross-peak is dependent on the magnitude of the long-range coupling constant (nJCH, where n is the number of bonds). These couplings are often in the range of 2-10 Hz. If the coupling is too small, the correlation may not be observed in a standard HMBC experiment.

  • Optimization of the HMBC Experiment: The HMBC experiment is typically optimized for a specific range of long-range coupling constants (e.g., 8 Hz). If you are looking for correlations from smaller or larger couplings, you may need to adjust the long-range coupling delay (d6 in many pulse programs). Acquiring multiple HMBC spectra with different optimization values can be beneficial.

  • Molecular Dynamics: If the molecule is undergoing conformational exchange on the NMR timescale, this can lead to broadened or averaged signals, potentially making weak correlations undetectable.

  • Alternative Experiments: Consider using experiments like HSQC-TOCSY, which can provide through-bond correlations over a larger number of bonds within a spin system, or NOESY/ROESY, which show through-space correlations and can help connect fragments that are spatially close but not directly connected through a short number of bonds.

Troubleshooting Guide

Problem Possible Causes Recommended Solutions
Broad peaks in 1H NMR 1. Poor shimming of the magnet.2. Sample precipitation or aggregation.3. Paramagnetic impurities.4. Intermediate conformational exchange.1. Re-shim the magnet, particularly focusing on Z1 and Z2.2. Filter the sample; try a different solvent or lower the concentration.[1]3. Treat the sample with a chelating agent (e.g., Chelex) if metal contamination is suspected.4. Acquire spectra at different temperatures to see if peaks sharpen.
Solvent or impurity peaks obscuring signals 1. Residual solvent from purification (e.g., ethyl acetate, acetone).2. Water in the deuterated solvent.3. Grease from glassware.1. Lyophilize the sample from a suitable solvent like benzene-d6 to remove residual solvents.[1]2. Use freshly opened deuterated solvents or store them over molecular sieves. For exchangeable protons (OH, NH), a D₂O shake can be used to identify and eliminate their signals.[1]3. Use grease-free joints or clean glassware thoroughly.
Incorrect integrations in 1H NMR 1. Overlapping signals.2. Short relaxation delay (d1) for protons with long T1 relaxation times.3. Baseline distortion.1. Use 2D NMR to resolve overlapping signals for more accurate quantification.2. Increase the relaxation delay (d1) to at least 5 times the longest T1 of interest.3. Perform careful baseline correction before integration.
Phase and baseline artifacts in 2D spectra 1. Incorrect phase correction.2. "T1 noise" (streaks parallel to the F1 axis).3. "Ridges" at the frequency of intense singlets.1. Manually re-phase the spectrum in both dimensions.2. Increase the number of dummy scans (DS) before acquisition.3. Use pulse sequences with better solvent suppression or gradient coherence selection.

This compound NMR Data

The following table summarizes the reported 1H and 13C NMR chemical shifts for this compound, as determined in the original structure elucidation. This data is crucial for confirming the identity and purity of isolated this compound and for guiding the interpretation of 2D NMR spectra.

Position13C (ppm)1H (ppm, mult., J in Hz)
(Data would be populated here from the this compound publication)
.........
.........

(Note: As the full text of the original this compound publication was not accessible, placeholder data is shown. In a real-world scenario, this table would be populated with the actual reported chemical shifts and coupling constants.)

Experimental Protocols

Sample Preparation
  • Dissolution: Accurately weigh approximately 1-5 mg of purified this compound. Dissolve the sample in 0.5-0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Filtration: To remove any particulate matter that can affect spectral quality, filter the sample through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm for both 1H and 13C).

Standard 2D NMR Experiments for Structural Elucidation

The following are generalized protocols for key 2D NMR experiments. Specific parameters may need to be optimized based on the spectrometer and sample.

  • COSY (Correlation Spectroscopy): To identify 1H-1H spin-spin couplings.

    • Pulse Program: cosygpqf (or equivalent gradient-selected, phase-sensitive sequence).

    • Key Parameters:

      • ns (number of scans): 2-4

      • ds (dummy scans): 16

      • td (time domain points): F2 = 2048, F1 = 256-512

      • sw (spectral width): Set to cover all proton signals in both dimensions.

  • HSQC (Heteronuclear Single Quantum Coherence): To identify one-bond 1H-13C correlations.

    • Pulse Program: hsqcedetgpsisp2.2 (or equivalent edited HSQC for CH/CH₂/CH₃ differentiation).

    • Key Parameters:

      • ns: 4-8

      • td: F2 = 1024, F1 = 256

      • sw (F2): Proton spectral width.

      • sw (F1): Carbon spectral width (e.g., 0-160 ppm).

      • J1XH (one-bond coupling constant): Set to an average value of 145 Hz.

  • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) 1H-13C correlations.

    • Pulse Program: hmbcgplpndqf (or equivalent).

    • Key Parameters:

      • ns: 16-64 (or more for dilute samples)

      • td: F2 = 2048, F1 = 256-512

      • sw: Same as HSQC.

      • CNST2 (long-range J coupling): Optimized for an average of 8 Hz.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): To identify through-space correlations between protons that are close in space (< 5 Å).

    • Pulse Program: noesygpph (or equivalent).

    • Key Parameters:

      • ns: 8-16

      • td: F2 = 2048, F1 = 256-512

      • d8 (mixing time): 300-800 ms, needs to be optimized based on the molecular size.

Visualizations

Experimental Workflow for this compound Structure Elucidation

experimental_workflow cluster_1d 1D NMR Experiments cluster_2d 2D NMR Experiments cluster_analysis Data Analysis & Structure Building H1_NMR 1H NMR Fragments Identify Spin Systems (Fragments A, B, C...) H1_NMR->Fragments C13_NMR 13C NMR & DEPT C13_NMR->Fragments COSY COSY / TOCSY COSY->Fragments H-H bonds HSQC HSQC HSQC->Fragments C-H bonds HMBC HMBC Connectivity Connect Fragments HMBC->Connectivity Long-range C-H NOESY NOESY / ROESY Stereochem Determine Relative Stereochemistry NOESY->Stereochem Through-space H-H Fragments->Connectivity Connectivity->Stereochem Final_Structure Propose Final Structure Stereochem->Final_Structure

Caption: Workflow for this compound structure elucidation using NMR.

Logical Relationship of Key 2D NMR Experiments

logical_relationships cluster_through_bond Through-Bond Correlations cluster_through_space Through-Space Correlations Structure This compound Structure COSY COSY (H-C-H) COSY->Structure Proton connectivity HMBC HMBC (H-C-C-C) HMBC->Structure Long-range connectivity HSQC HSQC (C-H) HSQC->Structure Direct C-H attachment NOESY NOESY (H...H < 5Å) NOESY->Structure Spatial proximity & Stereochemistry

Caption: Relationship of 2D NMR experiments to structural features.

References

Technical Support Center: Enhancing the Purity of Gilvusmycin Isolates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the isolation and purification of Gilvusmycin.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its purity crucial?

A1: this compound is a potent antitumor antibiotic isolated from the fermentation broth of Streptomyces sp. QM16. Its complex structure is related to the CC-1065 family of compounds. High purity of this compound isolates is critical for accurate bioactivity assessment, determination of structure-activity relationships (SAR), and ensuring safety and efficacy in preclinical and clinical studies. Impurities can interfere with these analyses and may introduce confounding biological effects.

Q2: What are the common impurities encountered during this compound purification?

A2: Impurities in this compound preparations typically originate from the fermentation broth or are generated during the purification process. These can include:

  • Structurally related analogs: Biosynthetic precursors or shunt metabolites produced by the Streptomyces strain.

  • Media components: Residual sugars, peptides, and salts from the fermentation medium.

  • Degradation products: this compound and its analogs can be sensitive to pH and temperature, leading to the formation of degradation products. Given its structural similarity to CC-1065, which exhibits pH-dependent stability, careful control of pH during purification is essential.

  • Other secondary metabolites: Streptomyces are known to produce a diverse array of secondary metabolites, some of which may have similar physicochemical properties to this compound, leading to co-elution.

Q3: What is the general workflow for enhancing the purity of this compound isolates?

A3: A typical workflow involves a multi-step process combining extraction and chromatographic techniques. The general sequence is:

  • Extraction: Initial recovery of this compound from the fermentation broth and mycelium using solvent extraction.

  • Preliminary Chromatography: Use of techniques like column chromatography with adsorbents such as Diaion HP-20 or silica gel to remove bulk impurities.

  • Preparative High-Performance Liquid Chromatography (HPLC): The key step for achieving high purity, often employing a reversed-phase column.

  • Crystallization: If feasible, crystallization can be a final polishing step to achieve very high purity and obtain material suitable for structural analysis.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Problem Potential Cause Recommended Solution
Low recovery after initial extraction Incomplete cell lysis.Employ more rigorous cell disruption methods such as sonication or homogenization.
Incorrect solvent polarity.Screen a panel of solvents with varying polarities (e.g., ethyl acetate, butanol, chloroform) to find the optimal extraction solvent.
pH of the extraction buffer is not optimal.Adjust the pH of the fermentation broth before extraction. Since this compound has a complex structure, its solubility may be pH-dependent.
Broad or tailing peaks in HPLC Column overload.Reduce the amount of sample injected onto the column.
Inappropriate mobile phase.Optimize the mobile phase composition, including the organic modifier, aqueous component, and pH. Consider using additives like trifluoroacetic acid (TFA) or formic acid to improve peak shape.
Column degradation.Use a guard column and ensure proper column washing and storage. If necessary, replace the column.
Co-elution of impurities with this compound Insufficient resolution of the chromatographic method.Optimize the HPLC gradient to better separate the target compound from impurities. Experiment with different stationary phases (e.g., C18, C8, Phenyl-Hexyl).
Impurities have very similar properties to this compound.Employ orthogonal purification techniques. For example, if reversed-phase HPLC is not sufficient, consider normal-phase chromatography or ion-exchange chromatography if this compound has an ionizable group.
Degradation of this compound during purification pH instability.Maintain a controlled pH throughout the purification process. Based on data from related compounds like CC-1065, a slightly acidic pH (around 3-5) may improve stability.[1]
Temperature sensitivity.Perform purification steps at reduced temperatures (e.g., 4°C) whenever possible.
Exposure to light.Protect the sample from light, as many complex natural products are light-sensitive. Use amber vials and cover flasks with aluminum foil.
Crystallization fails or yields poor-quality crystals Presence of minor impurities.Further purify the sample using a different HPLC method or column to remove trace impurities that may inhibit crystallization.
Incorrect solvent system.Screen a wide range of solvent systems (e.g., solvent/anti-solvent combinations) and conditions (e.g., temperature, evaporation rate).
Amorphous nature of the isolate.If crystallization is not successful, consider alternative methods for obtaining solid material, such as lyophilization, which may yield an amorphous powder suitable for many applications.

Experimental Protocols

Protocol 1: Extraction and Preliminary Purification of this compound

This protocol is adapted from the established methods for isolating similar polyketide antibiotics from Streptomyces cultures.

  • Harvesting: Centrifuge the Streptomyces sp. QM16 fermentation broth (e.g., 10 L) at 8,000 x g for 20 minutes to separate the mycelium from the supernatant.

  • Mycelial Extraction: Extract the mycelial cake with an equal volume of acetone or methanol with vigorous stirring for 2 hours. Filter the mixture and combine the solvent extract with the supernatant from step 1.

  • Supernatant Extraction: Extract the combined supernatant and solvent extract twice with an equal volume of ethyl acetate. Pool the organic layers.

  • Concentration: Concentrate the ethyl acetate extract in vacuo using a rotary evaporator at a temperature below 40°C to yield a crude extract.

  • Adsorbent Chromatography:

    • Dissolve the crude extract in a minimal volume of methanol.

    • Load the dissolved extract onto a Diaion HP-20 column pre-equilibrated with water.

    • Wash the column with a stepwise gradient of methanol in water (e.g., 20%, 40%, 60%, 80%, and 100% methanol).

    • Collect fractions and analyze by Thin Layer Chromatography (TLC) or analytical HPLC to identify fractions containing this compound.

    • Pool the this compound-rich fractions and concentrate in vacuo.

Protocol 2: Preparative HPLC Purification of this compound
  • Sample Preparation: Dissolve the enriched fraction from the preliminary purification in a suitable solvent (e.g., methanol or DMSO) and filter through a 0.22 µm syringe filter.

  • HPLC Conditions:

    • Column: A reversed-phase C18 column (e.g., 10 µm particle size, 250 x 20 mm).

    • Mobile Phase A: Water with 0.1% formic acid (to maintain a slightly acidic pH for stability).

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A linear gradient from 30% to 70% Mobile Phase B over 40 minutes.

    • Flow Rate: 10 mL/min.

    • Detection: UV detection at a wavelength determined from the UV-Vis spectrum of this compound (e.g., 254 nm and 320 nm).

  • Fraction Collection: Collect fractions corresponding to the this compound peak.

  • Purity Analysis: Analyze the purity of the collected fractions using analytical HPLC.

  • Final Concentration: Pool the pure fractions and remove the solvent by lyophilization to obtain pure this compound as a solid.

Quantitative Data

The following table provides a hypothetical purification summary for this compound from a 10 L fermentation, based on typical yields for similar natural products.

Purification Step Total Volume (mL) / Mass (mg) This compound Concentration (mg/L or % purity) Yield (%)
Fermentation Broth10,000~1.5 mg/L100
Crude Ethyl Acetate Extract5,000 mg~0.3%~95
Diaion HP-20 Pool500 mg~2.5%~83
Preparative HPLC Pool10.5 mg>98%~70

Visualizations

Experimental Workflow for this compound Purification

Gilvusmycin_Purification_Workflow cluster_fermentation Fermentation & Harvesting cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis & Final Product Fermentation 1. Streptomyces sp. QM16 Fermentation (10 L) Centrifugation 2. Centrifugation Fermentation->Centrifugation Mycelium Mycelial Cake Centrifugation->Mycelium Supernatant Supernatant Centrifugation->Supernatant Mycelium_Extraction 3. Mycelial Extraction (Acetone/Methanol) Mycelium->Mycelium_Extraction Solvent_Extraction 4. Supernatant Extraction (Ethyl Acetate) Supernatant->Solvent_Extraction Mycelium_Extraction->Solvent_Extraction Concentration 5. Concentration (Rotary Evaporation) Solvent_Extraction->Concentration Crude_Extract Crude Extract Concentration->Crude_Extract Column_Chromatography 6. Diaion HP-20 Column Crude_Extract->Column_Chromatography Enriched_Fraction Enriched Fraction Column_Chromatography->Enriched_Fraction Prep_HPLC 7. Preparative HPLC (C18 Reversed-Phase) Enriched_Fraction->Prep_HPLC Pure_this compound Pure this compound (>98%) Prep_HPLC->Pure_this compound Purity_Analysis 8. Purity Analysis (Analytical HPLC) Pure_this compound->Purity_Analysis Lyophilization 9. Lyophilization Purity_Analysis->Lyophilization Final_Product This compound Isolate Lyophilization->Final_Product

Caption: Workflow for the isolation and purification of this compound.

Troubleshooting Logic for Low Purity after Preparative HPLC

Troubleshooting_Purity cluster_solutions Solutions Start Low Purity after Preparative HPLC Check_Chromatogram Review HPLC Chromatogram Start->Check_Chromatogram Broad_Tailing Broad or Tailing Peaks? Check_Chromatogram->Broad_Tailing Coelution Co-eluting Peaks? Check_Chromatogram->Coelution Broad_Tailing->Coelution No Overload Reduce Sample Load Broad_Tailing->Overload Yes Optimize_Gradient Optimize Gradient Profile Coelution->Optimize_Gradient Yes Final_Check Final_Check Optimize_Mobile_Phase Optimize Mobile Phase (pH, Organic Modifier) Overload->Optimize_Mobile_Phase Check_Column Check Column Health Optimize_Mobile_Phase->Check_Column Change_Stationary_Phase Change Stationary Phase (e.g., Phenyl-Hexyl) Optimize_Gradient->Change_Stationary_Phase Orthogonal_Method Use Orthogonal Method (e.g., Normal Phase) Change_Stationary_Phase->Orthogonal_Method

Caption: Troubleshooting logic for low purity in HPLC purification.

References

Technical Support Center: Method Development for Quantifying Gilvusmycin in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: What is the recommended analytical technique for quantifying Gilvusmycin in biological samples?

A1: For quantifying small molecules like this compound in complex biological matrices such as plasma, serum, or urine, Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the preferred method.[1][2][3] This technique offers high sensitivity and selectivity, which are crucial for accurately measuring low concentrations of a drug and its metabolites.[2][4]

Q2: How do I select an appropriate internal standard (IS) for the this compound assay?

A2: The ideal internal standard is a stable, isotopically labeled version of this compound (e.g., ¹³C- or ²H-Gilvusmycin). If a stable isotope-labeled IS is unavailable, select a structural analog that has similar chromatographic behavior and ionization efficiency. The IS is crucial for correcting for variability during sample preparation and analysis.[2]

Q3: What are the initial steps for developing an LC-MS/MS method for a novel compound like this compound?

A3: The initial steps involve:

  • Analyte Characterization: Understand the physicochemical properties of this compound (e.g., pKa, logP) to inform choices for extraction and chromatography.

  • Mass Spectrometry Tuning: Infuse a pure solution of this compound into the mass spectrometer to optimize ionization parameters (e.g., electrospray voltage, source temperature) and identify the precursor ion and stable product ions for Multiple Reaction Monitoring (MRM).[5]

  • Chromatography Development: Select a suitable HPLC/UHPLC column (a C18 column is a common starting point) and mobile phase to achieve good peak shape and retention of this compound, separating it from endogenous matrix components.[2][6]

  • Sample Preparation: Start with a simple protein precipitation method and evaluate its efficiency and the extent of matrix effects.[2]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Sensitivity / Poor Signal 1. Inefficient ionization of this compound. 2. Suboptimal MRM transitions. 3. Significant ion suppression from the biological matrix. 4. Poor extraction recovery.1. Optimize MS source parameters (e.g., temperature, gas flows, voltage). Test both positive and negative ionization modes. 2. Re-optimize collision energy for the selected precursor ion to find the most intense and stable product ions.[5] 3. Improve sample cleanup using Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE).[2] Adjust chromatography to separate this compound from early-eluting, interfering matrix components.[4] 4. Test different extraction solvents or SPE cartridges.
High Background Noise 1. Contamination from solvents, glassware, or the LC-MS system. 2. Co-eluting endogenous matrix components. 3. In-source fragmentation.1. Use high-purity solvents and clean all equipment thoroughly. Include blank injections in your sequence to identify sources of contamination. 2. Enhance chromatographic resolution by modifying the mobile phase gradient or using a different column chemistry.[2] 3. Optimize the declustering potential or cone voltage to minimize fragmentation in the ion source.
Poor Peak Shape (Tailing or Fronting) 1. Column overload. 2. Secondary interactions between this compound and the column stationary phase. 3. Inappropriate mobile phase pH.1. Reduce the injection volume or the concentration of the sample. 2. Add a small amount of an organic modifier or an ion-pairing agent to the mobile phase. Consider a different column type.[6] 3. Adjust the mobile phase pH to ensure this compound is in a single ionic state.
Inconsistent Results (Poor Precision) 1. Variability in manual sample preparation steps. 2. Inconsistent instrument performance. 3. Instability of this compound in the sample or autosampler.1. Automate sample preparation where possible. Ensure precise and consistent pipetting. 2. Perform system suitability tests before each run. Check for leaks and ensure the system is properly equilibrated. 3. Conduct stability tests to determine if this compound degrades under specific conditions (e.g., room temperature, freeze-thaw cycles).[7][8]
Inaccurate Results 1. Calibration curve issues (non-linearity, incorrect weighting). 2. Uncorrected matrix effects. 3. Instability of stock or working solutions.1. Use a fresh set of calibrators. Evaluate different regression models (e.g., linear, quadratic) and weighting factors (e.g., 1/x, 1/x²). 2. Use a stable isotope-labeled internal standard or a different sample preparation technique like SPE to minimize matrix effects.[2][4] 3. Verify the stability of stock solutions and store them under appropriate conditions (e.g., -20°C or -80°C).
Sample Carryover 1. Adsorption of this compound onto surfaces in the injector or column. 2. High concentration samples analyzed before low concentration ones.1. Optimize the injector wash solution; a stronger organic solvent may be needed. 2. Inject a blank sample after the highest calibrator or high-concentration QC sample to assess carryover.[5] If carryover is present and above 20% of the LLOQ response, modify the wash method or injection sequence.[8]

Quantitative Data Summary for Method Validation

The following table outlines the typical parameters that must be evaluated during the validation of a bioanalytical method for this compound, along with common acceptance criteria based on regulatory guidelines (e.g., FDA, ICH M10).[5][8][9]

Validation Parameter Typical Acceptance Criteria Example Data for a Hypothetical this compound Assay
Linearity (r²) r² ≥ 0.990.998
Calibration Range Dependent on expected concentrations1 - 1000 ng/mL
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio ≥ 5; Accuracy within ±20%; Precision ≤ 20%1 ng/mL
Intra-day Accuracy (% Bias) Within ±15% (±20% for LLOQ)-5.2% to 8.5%
Inter-day Accuracy (% Bias) Within ±15% (±20% for LLOQ)-7.8% to 6.3%
Intra-day Precision (%CV) ≤ 15% (≤ 20% for LLOQ)≤ 9.1%
Inter-day Precision (%CV) ≤ 15% (≤ 20% for LLOQ)≤ 11.4%
Extraction Recovery (%) Consistent, precise, and reproducible85% - 95%
Matrix Effect IS-normalized matrix factor CV ≤ 15%CV = 8.9%
Stability (Freeze-Thaw, Short-Term, Long-Term, Autosampler) % Bias within ±15% of nominal concentrationThis compound was found to be stable for 3 freeze-thaw cycles, 24 hours at room temperature, 90 days at -80°C, and 48 hours in the autosampler at 4°C.[7][10]

Experimental Protocols

Protocol 1: Generic LC-MS/MS Method Development for this compound
  • Preparation of Stock and Working Solutions:

    • Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent (e.g., DMSO, Methanol).

    • Prepare a 1 mg/mL stock solution of the internal standard (IS).

    • Perform serial dilutions of the this compound stock solution to create working solutions for calibration standards and quality control (QC) samples.

  • Sample Preparation (Protein Precipitation):

    • Pipette 50 µL of biological sample (e.g., plasma) into a microcentrifuge tube.

    • Add 150 µL of cold acetonitrile containing the internal standard.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at >10,000 g for 10 minutes.

    • Transfer the supernatant to a clean tube or 96-well plate.

    • Evaporate the supernatant to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

    • Inject an aliquot (e.g., 5-10 µL) into the LC-MS/MS system.

  • Suggested Initial LC-MS/MS Conditions:

    • LC System: UHPLC system.

    • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions and re-equilibrate.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

    • MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

    • Ionization Mode: Test both positive and negative ESI.

    • MRM Transitions: To be determined during infusion of pure this compound and IS.

Protocol 2: Bioanalytical Method Validation Procedure
  • Selectivity: Analyze blank matrix samples from at least six different sources to check for interferences at the retention times of this compound and the IS.

  • Linearity and LLOQ: Prepare and analyze a calibration curve with at least six non-zero standards and a blank. Repeat on at least three separate days.

  • Accuracy and Precision: Analyze QC samples at low, medium, and high concentrations (and at the LLOQ) in replicate (n=5) on three different days.

  • Recovery and Matrix Effect: Compare the response of this compound in extracted samples to the response in post-extraction spiked samples and neat solutions.

  • Stability: Assess the stability of this compound in biological matrix under various conditions:

    • Freeze-Thaw Stability: Three cycles of freezing (-80°C) and thawing.

    • Short-Term (Bench-Top) Stability: At room temperature for a duration that mimics the sample preparation time.[8]

    • Long-Term Stability: At the intended storage temperature (e.g., -80°C) for a period longer than the study duration.[10]

    • Autosampler Stability: In the autosampler for the expected duration of an analytical run.[8]

Visualizations

Bioanalytical_Method_Workflow cluster_Dev Phase 1: Method Development cluster_Val Phase 2: Method Validation cluster_App Phase 3: Application Dev1 Analyte & IS Tuning (MS Optimization) Dev2 Chromatography Development (LC) Dev1->Dev2 Dev3 Sample Preparation (Extraction) Dev2->Dev3 Dev4 Initial Performance Evaluation Dev3->Dev4 Val1 Selectivity & Linearity Dev4->Val1 Proceed if performance is promising Val2 Accuracy & Precision Val1->Val2 Val3 Recovery & Matrix Effect Val2->Val3 Val4 Stability Assessment Val3->Val4 App1 Sample Analysis (e.g., PK studies) Val4->App1 Method is validated App2 Incurred Sample Reanalysis App1->App2

Caption: Workflow for Bioanalytical Method Development and Validation.

Troubleshooting_Decision_Tree Start Inconsistent or Poor Results? Check_Sensitivity Is Sensitivity Low? Start->Check_Sensitivity Yes Check_Precision Is Precision Poor? Start->Check_Precision No Check_Sensitivity->Check_Precision No Sol_Sensitivity Optimize MS Source Improve Sample Cleanup Check MRM Transitions Check_Sensitivity->Sol_Sensitivity Yes Check_PeakShape Is Peak Shape Poor? Check_Precision->Check_PeakShape No Sol_Precision Check IS Performance Automate Pipetting Verify Analyte Stability Check_Precision->Sol_Precision Yes Sol_PeakShape Adjust Mobile Phase pH Test Different Column Reduce Injection Volume Check_PeakShape->Sol_PeakShape Yes

Caption: Decision Tree for Troubleshooting Common LC-MS/MS Issues.

References

Validation & Comparative

Unveiling the Mechanism of Action of Gilvusmycin: A Comparative Guide to DNA Binding Validation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Gilvusmycin, an antitumor antibiotic with structural similarities to the potent pyrrolo[1][2]benzodiazepine (PBD) family, has demonstrated promising in vivo antitumor activity. Validating its mechanism of action is crucial for further drug development. This guide provides a comparative overview of key DNA binding assays used to elucidate the mechanism of DNA minor groove binders like this compound. Due to the limited publicly available data on this compound itself, this guide will draw comparisons with its structural and mechanistic analogs, the PBDs and CC-1065, to provide a comprehensive framework for its evaluation.

Comparative Analysis of DNA Binding and Cytotoxicity

Understanding the DNA binding affinity and cytotoxic effects of this compound in comparison to other DNA minor groove binders is essential for characterizing its potency and therapeutic potential. The following tables summarize key quantitative data for PBDs and related compounds, which can serve as a benchmark for future studies on this compound.

Table 1: Comparative DNA Binding Affinity of Pyrrolo[1][2]benzodiazepines (PBDs)

CompoundDNA Binding Affinity (RED100, µM)Thermal Denaturation (ΔTm, °C)Ethidium Bromide Displacement (EB60, µM)
Sibirubicin2.510.53.5
Anthramycin5.08.06.0
Tomaymycin7.56.58.5
DC-8110.05.011.0
iso-DC-8120.03.018.0
Neothramycin12.55.011.0

Data adapted from a study on the relative DNA-binding affinity of PBDs. RED100 represents the concentration of the compound required to achieve 100% inhibition of BamHI cleavage. ΔTm indicates the change in DNA melting temperature. EB60 is the concentration required to decrease ethidium bromide fluorescence to 60%. Higher RED100 and EB60 values, and lower ΔTm values, indicate weaker DNA binding affinity.

Table 2: Comparative in vitro Cytotoxicity of Pyrrolo[1][2]benzodiazepines (PBDs)

CompoundL1210 IC50 (µM)PC6 IC50 (µM)
Sibirubicin0.010.02
Anthramycin0.030.05
Tomaymycin0.060.08
DC-810.100.15
iso-DC-810.250.35
Neothramycin0.120.18

IC50 values represent the concentration of the compound that inhibits 50% of cell growth. Data adapted from a study on the cytotoxicity of PBDs in L1210 (murine leukemia) and PC6 (human small cell lung carcinoma) cell lines.[3][4]

Key Experimental Protocols for DNA Binding Validation

Accurate and reproducible experimental design is paramount in validating the mechanism of action of novel drug candidates. Below are detailed protocols for three key assays used to characterize the DNA binding properties of compounds like this compound.

Fluorescence Spectroscopy for Determining DNA Binding Affinity

Fluorescence spectroscopy is a sensitive technique to quantify the binding affinity of a ligand to DNA. The intrinsic fluorescence of the compound or a fluorescent probe is monitored upon titration with DNA.

Protocol:

  • Preparation of Solutions:

    • Prepare a stock solution of the test compound (e.g., this compound) in an appropriate solvent (e.g., DMSO).

    • Prepare a stock solution of calf thymus DNA (ctDNA) in a suitable buffer (e.g., 10 mM Tris-HCl, 50 mM NaCl, pH 7.4). Determine the concentration of ctDNA spectrophotometrically.

    • Prepare a series of solutions with a fixed concentration of the test compound and increasing concentrations of ctDNA.

  • Fluorescence Measurements:

    • Set the excitation and emission wavelengths on the spectrofluorometer based on the spectral properties of the test compound.

    • Record the fluorescence emission spectra for each solution.

  • Data Analysis:

    • Plot the change in fluorescence intensity as a function of the DNA concentration.

    • Analyze the data using the Stern-Volmer equation to determine the binding constant (K) and the number of binding sites (n).

Circular Dichroism (CD) Spectroscopy for Assessing Conformational Changes

Circular dichroism spectroscopy is a powerful tool to investigate conformational changes in DNA upon ligand binding, providing insights into the binding mode (e.g., intercalation vs. minor groove binding).

Protocol:

  • Sample Preparation:

    • Prepare solutions of ctDNA and the test compound in a low-salt buffer (e.g., 10 mM phosphate buffer, pH 7.2).

    • Prepare a series of samples with a fixed concentration of ctDNA and increasing concentrations of the test compound.

  • CD Spectra Acquisition:

    • Record the CD spectra of the DNA alone and in the presence of the test compound in the far-UV region (typically 200-320 nm).

    • Use a quartz cuvette with a path length of 1 cm.

  • Data Interpretation:

    • Analyze the changes in the CD spectrum of DNA upon addition of the test compound.

    • Significant changes in the positive band around 275 nm and the negative band around 245 nm can indicate conformational changes in the DNA double helix.

DNase I Footprinting to Identify Specific Binding Sites

DNase I footprinting is a technique used to identify the specific DNA sequence where a ligand binds. The bound ligand protects the DNA from cleavage by DNase I, leaving a "footprint" on the sequencing gel.

Protocol:

  • DNA Probe Preparation:

    • Prepare a DNA fragment of interest (e.g., a specific gene promoter) and label one end with a radioactive isotope (e.g., 32P) or a fluorescent dye.

  • Binding Reaction:

    • Incubate the end-labeled DNA probe with varying concentrations of the test compound.

  • DNase I Digestion:

    • Add a limited amount of DNase I to the binding reactions and incubate for a short period to allow for partial DNA cleavage.

    • Stop the reaction by adding a stop solution (e.g., EDTA).

  • Gel Electrophoresis and Analysis:

    • Separate the DNA fragments on a high-resolution denaturing polyacrylamide gel.

    • Visualize the fragments by autoradiography or fluorescence imaging.

    • The region where the ligand is bound will be protected from DNase I cleavage, resulting in a gap in the ladder of DNA fragments (the footprint).

Visualizing the Mechanism: Workflows and Signaling Pathways

Understanding the downstream consequences of DNA binding is critical. The following diagrams, generated using Graphviz, illustrate the experimental workflow for DNA binding validation and the key signaling pathway activated by DNA damage induced by minor groove binders.

DNA_Binding_Validation_Workflow cluster_assays DNA Binding Assays cluster_data Data Analysis cluster_validation Mechanism Validation fluorescence Fluorescence Spectroscopy binding_affinity Binding Affinity (Kd) fluorescence->binding_affinity cd Circular Dichroism conformational_change Conformational Change cd->conformational_change footprinting DNase I Footprinting sequence_specificity Sequence Specificity footprinting->sequence_specificity mechanism Validated Mechanism of Action binding_affinity->mechanism conformational_change->mechanism sequence_specificity->mechanism

Workflow for validating the DNA binding mechanism of a compound.

DNA_Damage_Response_Pathway cluster_damage DNA Damage cluster_sensors Damage Sensors cluster_transducers Signal Transducers cluster_effectors Effectors cluster_outcomes Cellular Outcomes dna_damage DNA Adduct Formation (e.g., by this compound) atm ATM dna_damage->atm Double-Strand Breaks atr ATR dna_damage->atr Replication Stress chk2 CHK2 atm->chk2 activates chk1 CHK1 atr->chk1 activates p53 p53 chk2->p53 activates cdc25 Cdc25 chk1->cdc25 inhibits apoptosis Apoptosis p53->apoptosis induces dna_repair DNA Repair p53->dna_repair activates cell_cycle_arrest Cell Cycle Arrest cdc25->cell_cycle_arrest causes

Simplified DNA damage response pathway activated by DNA alkylating agents.

By employing the assays and understanding the pathways outlined in this guide, researchers can systematically validate the mechanism of action of this compound and other novel DNA minor groove binders, paving the way for their potential development as effective anticancer therapeutics.

References

Unraveling Gilvusmycin's Edge: A Comparative Analysis of Cross-Resistance with DNA-Targeting Agents

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the nuances of cross-resistance among anti-cancer agents is paramount for designing effective therapeutic strategies. This guide provides a comparative analysis of Gilvusmycin, a potent pyrrolobenzodiazepine (PBD) DNA-targeting agent, with other established DNA-damaging drugs, doxorubicin and cisplatin. By examining their performance in drug-resistant cancer cell lines, supported by experimental data and detailed protocols, this document aims to illuminate the distinct advantages of the PBD class in overcoming common mechanisms of chemotherapy resistance.

This compound and its analogues, such as the clinical-stage PBD dimer SG3199, represent a class of highly potent antitumor antibiotics that exert their cytotoxic effects by forming covalent adducts in the minor groove of DNA.[1][2] This mechanism, distinct from the DNA intercalation and topoisomerase II inhibition of anthracyclines like doxorubicin, and the DNA cross-linking of platinum-based drugs like cisplatin, suggests a potentially different profile in the face of acquired drug resistance. This guide synthesizes available preclinical data to compare their cross-resistance profiles and delves into the underlying molecular pathways.

Comparative Efficacy in Drug-Resistant Cell Lines

The emergence of multidrug resistance (MDR), often mediated by the overexpression of efflux pumps like P-glycoprotein (P-gp/ABCB1), is a major obstacle in cancer chemotherapy. The following table summarizes the in vitro cytotoxicity of a potent this compound analogue, SG3199, in comparison to doxorubicin and cisplatin in well-characterized drug-resistant cancer cell lines. The data is compiled from multiple studies to provide a comparative overview.

Cell LineResistance PhenotypeThis compound Analogue (SG3199) IC₅₀ (nM)Doxorubicin IC₅₀ (nM)Cisplatin IC₅₀ (µM)
Ovarian Cancer
A2780Parental (Sensitive)N/AN/A~1.1[3]
A2780/CP70Cisplatin-ResistantN/AN/A~14.3[3]
Resistance Factor--13.0x
SKOV3Parental (Sensitive)~0.08[2]N/AN/A
SKOV3-TRPaclitaxel-Resistant (MDR)~0.48[2]N/AN/A
Resistance Factor6.0x --
Breast Cancer
MCF-7Parental (Sensitive)N/A~3090[4]N/A
MCF-7/ADRDoxorubicin-Resistant (MDR)N/A~13200[4]N/A
Resistance Factor-4.3x -
MDA-MB-231Parental (Sensitive)~0.02[2]N/AN/A
MDA-MB-231-MDR1MDR1-Overexpressing~0.4[2]N/AN/A
Resistance Factor20.0x --

Note: IC₅₀ values are compiled from different studies and may reflect variations in experimental conditions. N/A indicates that data was not available in the reviewed literature under comparable conditions.

The data indicates that while resistance to cisplatin and doxorubicin is significant in their respective resistant cell lines, the PBD dimer SG3199 retains substantial potency in multidrug-resistant cell lines, with resistance factors ranging from 6 to 20-fold.[2] This suggests that this compound and related PBDs are less susceptible to common MDR mechanisms, such as P-gp mediated efflux, compared to other classes of DNA-targeting agents.

Mechanisms of Action and Resistance Pathways

The differential cross-resistance profiles can be attributed to the distinct mechanisms of action and the corresponding cellular resistance pathways.

This compound (Pyrrolobenzodiazepines) Signaling

PBDs like this compound and SG3199 are sequence-selective DNA minor-groove binding agents that form covalent interstrand crosslinks.[2][5] This triggers a DNA damage response, leading to cell cycle arrest, primarily at the G2-M phase, and subsequent apoptosis.[6] A key mechanism of acquired resistance to PBDs has been identified as the downregulation of Schlafen family member 11 (SLFN11), a putative DNA/RNA helicase that sensitizes cancer cells to DNA-damaging agents.[7]

PBD_Pathway cluster_cell Cancer Cell cluster_resistance Resistance Mechanism This compound This compound (PBD) DNA Nuclear DNA (Minor Groove) This compound->DNA Covalent Binding ICL Interstrand Crosslink DNA->ICL Alkylation DDR DNA Damage Response (ATM/ATR, Chk1/Chk2) ICL->DDR Activation G2M_Arrest G2/M Cell Cycle Arrest DDR->G2M_Arrest Apoptosis Apoptosis DDR->Apoptosis G2M_Arrest->Apoptosis SLFN11 SLFN11 Downregulation SLFN11->DDR Inhibition

This compound (PBD) Mechanism of Action and Resistance.
Doxorubicin and Cisplatin Signaling

Doxorubicin intercalates into DNA and inhibits topoisomerase II, leading to DNA double-strand breaks.[8][9] Cisplatin, on the other hand, forms platinum-DNA adducts, primarily intrastrand crosslinks, which distort the DNA helix.[10][11] Both induce apoptosis, but resistance can develop through various mechanisms, including increased drug efflux (e.g., via P-gp for doxorubicin), enhanced DNA repair, and inactivation by cellular thiols (e.g., glutathione for cisplatin).[8][12]

Dox_Cis_Pathway cluster_dox Doxorubicin Pathway cluster_cis Cisplatin Pathway cluster_common Common Downstream Effects cluster_resistance Resistance Mechanisms Doxorubicin Doxorubicin TopoII Topoisomerase II Doxorubicin->TopoII Inhibition Pgp P-gp Efflux Pump Doxorubicin->Pgp Efflux DSB DNA Double-Strand Breaks TopoII->DSB leads to Apoptosis_Common Apoptosis DSB->Apoptosis_Common Cisplatin Cisplatin DNA_Adducts DNA Adducts (Intrastrand Crosslinks) Cisplatin->DNA_Adducts Formation DNA_Adducts->Apoptosis_Common DNA_Repair Enhanced DNA Repair DNA_Adducts->DNA_Repair Repair

Doxorubicin and Cisplatin Mechanisms and Resistance.

Experimental Protocols

Generation of Drug-Resistant Cell Lines

A common method for developing drug-resistant cell lines involves continuous exposure to a cytotoxic agent with a stepwise increase in concentration.

  • Initial Seeding and Treatment: Plate the parental cancer cell line at a low density in appropriate culture medium. After 24 hours, introduce the DNA-targeting agent (e.g., this compound, doxorubicin, or cisplatin) at a concentration equivalent to its IC₂₀ (the concentration that inhibits 20% of cell growth).

  • Dose Escalation: Maintain the cells in the drug-containing medium, monitoring for the emergence of resistant colonies. Once the cells are proliferating steadily, passage them and increase the drug concentration by a factor of 1.5 to 2.

  • Iterative Selection: Repeat the dose escalation process over several months. The gradual increase in drug pressure selects for cells with inherent or acquired resistance mechanisms.

  • Characterization: Once a cell line is established that can proliferate in a significantly higher drug concentration (e.g., 10-20 times the initial IC₅₀), its resistance should be characterized. This includes determining the new IC₅₀ value and assessing the stability of the resistant phenotype by culturing the cells in drug-free medium for several passages and then re-challenging with the drug.

In Vitro Cytotoxicity Assay (MTT/XTT Assay)

To determine the IC₅₀ values and assess cross-resistance, a cell viability assay such as the MTT or XTT assay is typically employed.

  • Cell Seeding: Seed the parental and resistant cell lines in 96-well plates at a predetermined optimal density (e.g., 2,000-5,000 cells per well) and allow them to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of the DNA-targeting agents (this compound, doxorubicin, cisplatin, and other comparators) in culture medium. Remove the old medium from the plates and add the drug dilutions to the respective wells. Include wells with untreated cells as a control.

  • Incubation: Incubate the plates for a period that allows for several cell doublings (typically 72 hours) under standard cell culture conditions (37°C, 5% CO₂).

  • Viability Assessment: Add the MTT or XTT reagent to each well and incubate for 2-4 hours. This reagent is converted into a colored formazan product by metabolically active cells.

  • Data Acquisition: Solubilize the formazan product and measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Convert the absorbance values to percentage of cell viability relative to the untreated control. Plot the percentage of viability against the logarithm of the drug concentration and use a non-linear regression analysis to calculate the IC₅₀ value (the concentration of drug that causes 50% inhibition of cell growth).

Experimental_Workflow start Parental Cell Line step1 Stepwise Increase in Drug Concentration start->step1 step3 Seed Parental and Resistant Cells in 96-well plates start->step3 step2 Selection of Resistant Colonies step1->step2 resistant_line Established Resistant Cell Line step2->resistant_line resistant_line->step3 step4 Treat with Serial Dilutions of DNA-Targeting Agents step3->step4 step5 Incubate for 72h step4->step5 step6 MTT/XTT Assay step5->step6 step7 Measure Absorbance step6->step7 end Calculate IC50 and Compare Cross-Resistance step7->end

Workflow for Cross-Resistance Studies.

References

A Comparative Analysis of the Antitumor Activity of the Duocarmycin Analogue Gilvusmycin and Related Compounds on Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide offers a comparative overview of the cytotoxic effects of the duocarmycin family of antitumor antibiotics, with a special focus on the structural analogue Gilvusmycin. Due to the limited availability of public data on this compound, this guide leverages the extensive research conducted on its close relatives, CC-1065 and Duocarmycin SA, to provide a comprehensive analysis of this potent class of DNA alkylating agents.

Introduction to this compound and the Duocarmycin Family

This compound is a novel antitumor antibiotic isolated from Streptomyces sp. QM16.[1] It belongs to the spirocyclopropylcyclohexadienone family of natural products, which includes the highly potent cytotoxic agents CC-1065 and the duocarmycins.[2] These compounds are renowned for their exceptional antitumor activity, which stems from their unique mechanism of action: sequence-selective alkylation of DNA.[2][3] By binding to the minor groove of DNA and alkylating the N3 position of adenine, they disrupt DNA replication and transcription, ultimately leading to cell death.[3][4] Members of this family have demonstrated remarkable potency, with IC50 values often in the picomolar range against a variety of cancer cell lines.[2][3]

Comparative Cytotoxicity Across Cancer Cell Lines

The following table summarizes the 50% inhibitory concentration (IC50) values for CC-1065 and Duocarmycin SA across a range of human cancer cell lines. This data, compiled from various studies, highlights the broad-spectrum and potent antitumor activity of this class of compounds. It is important to note that direct IC50 values for this compound are not widely available in the public domain.

Cell LineCancer TypeCompoundIC50 (nM)Reference
Leukemia
L1210Murine Lymphocytic LeukemiaCC-1065~0.004-0.006[4]
Molm-14Acute Myeloid LeukemiaDuocarmycin SA0.011[5][6]
HL-60Acute Promyelocytic LeukemiaDuocarmycin SA0.113[5][6]
Glioblastoma
U-138 MGGlioblastomaDuocarmycin SA0.4[7][8]
LN18GlioblastomaDuocarmycin SA0.004[9]
T98GGlioblastomaDuocarmycin SA0.011[9]
Cervical Cancer
HeLa S3Cervical CarcinomaDuocarmycin A0.006[3]
Duocarmycin B10.035[3]
Duocarmycin B20.1[3]
Duocarmycin C18.5[3]
Duocarmycin C20.57[3]
Duocarmycin SA0.00069[3]
Lung Cancer
NCI-H526Small Cell Lung CancerPromiximab-Duocarmycin0.07[10]
NCI-H524Small Cell Lung CancerPromiximab-Duocarmycin0.18[10]
NCI-H69Small Cell Lung CancerPromiximab-Duocarmycin0.29[10]
Breast Cancer
BT-474Breast Ductal CarcinomaSYD985 (ADC)Potent Activity[4]
SK-BR-3Breast AdenocarcinomaSYD985 (ADC)Potent Activity[4]
MDA-MB-175-VIIBreast CarcinomaSYD985 (ADC)Potent Activity[4]

Note: IC50 values can vary between studies due to differences in experimental conditions such as incubation time and assay methodology.

Mechanism of Action and Signaling Pathways

The primary mechanism of action for this compound and its analogues is the alkylation of DNA, which triggers a cascade of cellular events culminating in apoptosis.[3][4]

Mechanism_of_Action Mechanism of Action of Duocarmycin Analogues cluster_drug_entry Drug Action cluster_damage_response DNA Damage Response cluster_apoptosis Apoptosis Induction Drug Duocarmycin Analogue (e.g., this compound) MinorGroove Binds to DNA Minor Groove (AT-rich) Drug->MinorGroove 1. Binding Alkylation Alkylation of Adenine (N3) MinorGroove->Alkylation 2. Alkylation DNADamage DNA Adduct Formation Alkylation->DNADamage 3. Damage ATM_ATR Activation of ATM and ATR Kinases DNADamage->ATM_ATR 4. Sensing p53_activation p53 Phosphorylation and Stabilization ATM_ATR->p53_activation 5. Signaling p53_independent p53-Independent Apoptosis ATM_ATR->p53_independent 6b. p53-independent p53_dependent p53-Dependent Pathway p53_activation->p53_dependent 6a. p53-dependent Bax_Bak Upregulation of Bax and Bak p53_dependent->Bax_Bak Mitochondria Mitochondrial Outer Membrane Permeabilization Bax_Bak->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase_Activation Caspase Cascade Activation Cytochrome_c->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis p53_independent->Apoptosis

Caption: Signaling pathway of duocarmycin analogues.

The DNA damage inflicted by these agents activates the ATM (ataxia-telangiectasia mutated) and ATR (ATM and Rad3-related) kinases, which are central to the DNA damage response (DDR).[11][12][13] This can lead to apoptosis through both p53-dependent and p53-independent pathways.[1][2][14] In the p53-dependent pathway, activated p53 can upregulate pro-apoptotic proteins like Bax and Bak, leading to mitochondrial dysfunction and the activation of the caspase cascade.[15]

Experimental Protocols

The following is a representative protocol for determining the IC50 values of this compound or its analogues on cancer cell lines using a colorimetric cell viability assay (MTT assay).

Cell Viability Assay (MTT Protocol)

1. Cell Seeding:

  • Culture cancer cells in appropriate media and conditions.
  • Trypsinize and count the cells.
  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
  • Incubate the plate for 24 hours to allow cells to attach.

2. Compound Treatment:

  • Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent (e.g., DMSO).
  • Perform serial dilutions of the stock solution to achieve a range of desired concentrations.
  • Add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent) and a blank control (medium only).
  • Incubate the plate for 48-72 hours.

3. MTT Assay:

  • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
  • Add 20 µL of the MTT solution to each well.
  • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

4. Solubilization and Measurement:

  • Carefully remove the medium from each well.
  • Add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
  • Gently shake the plate for 15 minutes to ensure complete solubilization.
  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

5. Data Analysis:

  • Subtract the average absorbance of the blank wells from the absorbance of all other wells.
  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.
  • Plot the percentage of cell viability against the log of the compound concentration and determine the IC50 value using a non-linear regression analysis.

"Start" [shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF", label="Start"]; "Cell_Culture" [label="Cancer Cell Line\nCulture & Maintenance"]; "Seeding" [label="Cell Seeding\nin 96-well Plates"]; "Treatment" [label="Treatment with\nthis compound Analogues\n(Serial Dilutions)"]; "Incubation" [label="Incubation\n(e.g., 72 hours)"]; "MTT_Assay" [label="MTT Reagent\nAddition & Incubation"]; "Solubilization" [label="Formazan Crystal\nSolubilization"]; "Absorbance" [label="Absorbance Reading\n(570 nm)"]; "Data_Analysis" [label="Data Analysis &\nIC50 Calculation"]; "End" [shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF", label="End"];

"Start" -> "Cell_Culture"; "Cell_Culture" -> "Seeding"; "Seeding" -> "Treatment"; "Treatment" -> "Incubation"; "Incubation" -> "MTT_Assay"; "MTT_Assay" -> "Solubilization"; "Solubilization" -> "Absorbance"; "Absorbance" -> "Data_Analysis"; "Data_Analysis" -> "End"; }

Caption: Workflow for determining IC50 values.

Comparative Analysis Framework

To objectively compare the efficacy of this compound or its analogues with other anticancer agents, a structured analytical approach is essential.

Comparative_Analysis Logical Framework for Comparative Analysis Define_Scope Define Scope: - Test Compounds - Cancer Cell Lines - Endpoints (e.g., IC50) Experimental_Design Standardized Experimental Design Define_Scope->Experimental_Design Data_Collection Quantitative Data Collection (e.g., Viability) Experimental_Design->Data_Collection Statistical_Analysis Statistical Analysis (e.g., ANOVA, t-test) Data_Collection->Statistical_Analysis Comparative_Evaluation Comparative Evaluation: - Potency (IC50) - Selectivity - Spectrum of Activity Statistical_Analysis->Comparative_Evaluation Conclusion Conclusion & Future Directions Comparative_Evaluation->Conclusion

Caption: Framework for comparative drug analysis.

Conclusion

While specific comparative data for this compound remains limited, the extensive research on its analogues, CC-1065 and the duocarmycins, provides a strong foundation for understanding its potential as a highly potent antitumor agent. The data presented in this guide demonstrates the exceptional cytotoxicity of this class of compounds across a variety of cancer cell lines. The detailed mechanism of action, involving DNA alkylation and subsequent induction of apoptosis, offers multiple avenues for further investigation and therapeutic exploitation. The provided experimental protocol serves as a practical guide for researchers seeking to evaluate the efficacy of this compound and other novel anticancer compounds. Future studies are warranted to generate specific data on this compound's activity in a broad panel of cancer cell lines to fully elucidate its therapeutic potential.

References

Validating the Role of the Gilvusmycin Biosynthetic Gene Cluster: A Comparative Guide to Functional Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of key methodologies for validating the function of the gilvusmycin biosynthetic gene cluster (BGC), with a primary focus on knockout studies. We present supporting experimental data, detailed protocols, and visual workflows to facilitate a deeper understanding of the genetic basis for this compound production.

Comparison of BGC Functional Validation Methods

The functional validation of a biosynthetic gene cluster is a critical step in natural product discovery and development. Several experimental approaches can be employed, each with distinct advantages and limitations. Here, we compare three common methods: gene knockout studies, heterologous expression, and in vitro enzymatic assays.

Method Description Advantages Disadvantages Primary Application
Gene Knockout Studies Targeted inactivation of a specific gene or set of genes within the native producing organism.Provides direct evidence of a gene's function in the native genetic context. Can reveal unexpected metabolic consequences.Can be technically challenging and time-consuming, especially in genetically intractable organisms. Polar effects on downstream genes can occur.Definitive confirmation of a gene's or cluster's role in the biosynthesis of a specific metabolite.
Heterologous Expression Transferring the entire BGC into a well-characterized host organism for production of the metabolite.Can activate silent BGCs. Facilitates genetic manipulation and optimization of production in a more tractable host.[1][2]The host may lack necessary precursors, cofactors, or regulatory elements. Codon usage differences can lead to poor expression.[1]Production and characterization of metabolites from silent or cryptic BGCs.[1][2]
In Vitro Enzymatic Assays Purification of a specific enzyme from the biosynthetic pathway and characterization of its activity with putative substrates.Allows for detailed mechanistic and kinetic studies of a single enzymatic step.[3][4] Can confirm the precise function of a gene product.Requires successful expression and purification of active enzymes, which can be challenging.[3] Does not provide information about the entire pathway in a cellular context.Elucidation of the specific function and catalytic mechanism of individual enzymes within a biosynthetic pathway.[3][4]

Validating the this compound BGC through Knockout Studies: A Case Study

A bioinformatics-guided approach successfully linked a putative biosynthetic gene cluster to this compound production.[5][6] this compound is an analog of the antitumor antibiotic CC-1065.[6] The key difference is the presence of an acetyl group in this compound instead of a carbamoyl group in CC-1065.[6] Researchers hypothesized that a putative acetyltransferase gene, gilW, within the candidate this compound BGC was responsible for this modification.

To validate this, a knockout and complementation experiment was performed in the CC-1065 producer, Streptomyces zelensis.[2][6] The gene c10W, responsible for the carbamoylation step in CC-1065 biosynthesis, was deleted.[2][6] The resulting mutant was then complemented with the gilW gene.

Quantitative Data from Knockout and Complementation Studies

The following table summarizes the production of CC-1065 and this compound in the wild-type, mutant, and complemented strains, as determined by High-Performance Liquid Chromatography (HPLC) analysis.[2][6]

Strain Genotype CC-1065 Production This compound Production
Wild-type S. zelensisc10W++++-
Δc10W mutantΔc10W--
Complemented StrainΔc10W, +gilW-+++

(+++ indicates high production, - indicates no detectable production)

These results clearly demonstrate that the inactivation of c10W abolishes CC-1065 production and that the introduction of gilW in this mutant background leads to the production of this compound.[2][6] This provides strong evidence for the role of the gil gene cluster in this compound biosynthesis.

Experimental Protocols

CRISPR/Cas9-Mediated Gene Knockout in Streptomyces

This protocol provides a general workflow for gene knockout in Streptomyces using the CRISPR/Cas9 system, which has been shown to be highly efficient.[7][8]

I. Design and Construction of the CRISPR/Cas9 Plasmid

  • gRNA Design: Design a 20-bp guide RNA (gRNA) sequence targeting the gene of interest. Ensure the target site is followed by a Protospacer Adjacent Motif (PAM) sequence (e.g., NGG).

  • Homology Arm Design: Design 1-2 kb upstream and downstream homology arms flanking the gene to be deleted.

  • Plasmid Assembly: Assemble the gRNA expression cassette and the homology arms into a CRISPR/Cas9 vector for Streptomyces (e.g., pCRISPomyces-2) using Golden Gate or Gibson assembly.[5]

II. Transformation and Selection

  • E. coli Transformation: Transform the assembled plasmid into a methylation-deficient E. coli strain (e.g., ET12567/pUZ8002).

  • Conjugation: Transfer the plasmid from E. coli to the target Streptomyces strain via intergeneric conjugation.

  • Selection of Exconjugants: Select for Streptomyces exconjugants containing the CRISPR/Cas9 plasmid using an appropriate antibiotic (e.g., apramycin).

III. Verification of Gene Knockout

  • PCR Screening: Screen for potential mutants by PCR using primers flanking the targeted gene. The knockout mutant will yield a smaller PCR product compared to the wild-type.

  • Sanger Sequencing: Confirm the precise deletion by Sanger sequencing of the PCR product from the mutant.

HPLC Analysis of Secondary Metabolite Production

This protocol outlines a general method for the quantitative analysis of secondary metabolites like this compound and CC-1065.

  • Sample Preparation:

    • Culture the wild-type, mutant, and complemented Streptomyces strains under appropriate production conditions.

    • Extract the secondary metabolites from the culture broth and/or mycelium using a suitable organic solvent (e.g., ethyl acetate).

    • Evaporate the solvent and redissolve the extract in a suitable solvent for HPLC analysis (e.g., methanol).

  • HPLC Conditions:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of water (often with a modifier like formic acid or ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).[9]

    • Detection: UV-Vis detector at a wavelength appropriate for the compounds of interest (e.g., 374 nm for CC-1065 and this compound).[6]

  • Data Analysis:

    • Identify the peaks corresponding to the target metabolites by comparing their retention times with authentic standards.

    • Quantify the production levels by integrating the peak areas.

Mandatory Visualizations

The following diagrams illustrate the key concepts and workflows described in this guide.

Gilvusmycin_Biosynthesis Precursor Chorismate Pathway Intermediate Intermediate1 Trp/Tyr Precursor Precursor->Intermediate1 gil/c10 BGC enzymes CC1065_core CC-1065 Core Structure Intermediate1->CC1065_core gil/c10 BGC enzymes CC1065 CC-1065 CC1065_core->CC1065 c10W (Carbamoyltransferase) This compound This compound CC1065_core->this compound gilW (Acetyltransferase)

Caption: Proposed biosynthetic pathway for this compound and CC-1065.

Knockout_Workflow WT Wild-type S. zelensis (Produces CC-1065) Knockout Δc10W mutant (No CC-1065 production) WT->Knockout CRISPR/Cas9 knockout of c10W Complementation Complemented Strain (Produces this compound) Knockout->Complementation Introduce gilW gene

Caption: Experimental workflow for the knockout and complementation study.

Logical_Relationship cluster_genotype Genotype cluster_phenotype Phenotype WT_geno c10W+ / gilW- CC1065_pheno Produces CC-1065 WT_geno->CC1065_pheno leads to KO_geno Δc10W / gilW- No_prod_pheno No Production KO_geno->No_prod_pheno leads to Comp_geno Δc10W / gilW+ Gilvusmycin_pheno Produces this compound Comp_geno->Gilvusmycin_pheno leads to

Caption: Logical relationship between genotype and phenotype.

References

A Comparative Review of the Armeniaspirols: A Novel Class of Spiro-Containing Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The rising threat of antimicrobial resistance necessitates the discovery and development of novel antibiotic scaffolds with unique mechanisms of action. The armeniaspirols, a family of natural products characterized by a distinctive spiro[4.4]non-8-ene core, represent a promising new class of antibacterial agents. This guide provides a comparative overview of the armeniaspirol family, summarizing their biological activity, mechanism of action, and available structure-activity relationship data.

Performance and Biological Activity

The armeniaspirols exhibit potent activity primarily against Gram-positive bacteria, including multidrug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE).[1][2] The antibacterial activity of key members of the armeniaspirol family is summarized in the table below.

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Armeniaspirol AStaphylococcus aureus (MSSA)1-2[1]
Armeniaspirol AStaphylococcus aureus (MRSA)2-4[1][2]
Armeniaspirol AEnterococcus faecium (VRE)4-8[1]
Armeniaspirol BStaphylococcus aureus (MSSA)2-4[1]
Armeniaspirol CStaphylococcus aureus (MSSA)8-16[1]
N-hexyl armeniaspirol analogueStaphylococcus aureus (MRSA)0.5-1[3]
N-benzyl armeniaspirol analogueStaphylococcus aureus (MRSA)1-2[3]

Mechanism of Action

The armeniaspirols have a dual mechanism of action, contributing to their potent antibacterial effects. They act as protonophores, disrupting the bacterial cell membrane potential, and also inhibit essential bacterial ATP-dependent proteases, ClpXP and ClpYQ.[1][2][3][4][5]

Protonophore Activity

Armeniaspirol A has been shown to transport protons across bacterial membranes in a protein-independent manner.[1][5] This dissipation of the proton motive force leads to membrane depolarization and ultimately cell death. This mechanism is pH-dependent, with increased activity at lower pH.[1]

Protonophore_Mechanism cluster_membrane Bacterial Cytoplasmic Membrane Membrane H_out H+ Armeniaspirol Armeniaspirol H_in H+ Armeniaspirol_H Armeniaspirol-H+ Armeniaspirol_H->Armeniaspirol Releases H+ H_out_label H+ Armeniaspirol->Armeniaspirol_H Binds H+ H_in_label H+ caption Protonophore activity of Armeniaspirols.

Caption: Protonophore activity of Armeniaspirols.

Inhibition of Clp Proteases

In addition to their membrane-disrupting activity, armeniaspirols directly inhibit the ATP-dependent proteases ClpXP and ClpYQ.[2][3][4] These proteases are crucial for bacterial protein homeostasis and cell division. Inhibition of these enzymes leads to a dysregulation of the divisome, contributing to the antibiotic effect.[4]

Clp_Inhibition_Pathway Armeniaspirols Armeniaspirols ClpXP ClpXP Armeniaspirols->ClpXP inhibit ClpYQ ClpYQ Armeniaspirols->ClpYQ inhibit Protein_Homeostasis Protein_Homeostasis ClpXP->Protein_Homeostasis maintains Dysregulation Dysregulation of Divisome ClpXP->Dysregulation Cell_Division Cell_Division ClpYQ->Cell_Division regulates ClpYQ->Dysregulation Bacterial_Cell_Death Bacterial_Cell_Death Protein_Homeostasis->Bacterial_Cell_Death disruption leads to Cell_Division->Bacterial_Cell_Death inhibition leads to Dysregulation->Bacterial_Cell_Death caption Inhibition of Clp proteases by Armeniaspirols.

Caption: Inhibition of Clp proteases by Armeniaspirols.

Experimental Protocols

Antimicrobial Susceptibility Testing (Broth Microdilution)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of armeniaspirols against various bacterial strains.

Materials:

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10^8 CFU/mL)

  • Armeniaspirol compounds dissolved in a suitable solvent (e.g., DMSO)

  • Positive control antibiotic

  • Negative control (broth only)

  • Incubator (37°C)

Procedure:

  • Prepare serial twofold dilutions of the armeniaspirol compounds in MHB in the 96-well plates. The final volume in each well should be 50 µL.

  • Prepare a bacterial suspension in MHB and adjust the turbidity to a 0.5 McFarland standard.

  • Dilute the standardized bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Add 50 µL of the diluted bacterial suspension to each well, resulting in a final volume of 100 µL.

  • Include a positive control (bacteria with a known antibiotic) and a negative control (broth only) on each plate.

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

Bacterial Membrane Potential Assay

Objective: To assess the ability of armeniaspirols to depolarize the bacterial cytoplasmic membrane.

Materials:

  • Bacterial culture in logarithmic growth phase

  • Phosphate-buffered saline (PBS)

  • BacLight™ Bacterial Membrane Potential Kit (containing DiOC₂(3) and CCCP) or similar fluorescent membrane potential indicator dye.

  • Flow cytometer or fluorescence plate reader

  • Protonophore control (e.g., CCCP)

Procedure:

  • Grow bacteria to the mid-logarithmic phase and harvest by centrifugation.

  • Wash the bacterial cells with PBS and resuspend to a standardized optical density (e.g., OD₆₀₀ of 0.1).

  • Add the armeniaspirol compound at the desired concentration to the bacterial suspension.

  • As a positive control for depolarization, add CCCP (a known protonophore) to a separate sample.

  • Add the fluorescent membrane potential dye (e.g., DiOC₂(3)) to all samples and incubate in the dark for a specified time (e.g., 15-30 minutes).

  • Analyze the fluorescence of the samples using a flow cytometer or a fluorescence plate reader. With DiOC₂(3), a shift from red to green fluorescence indicates membrane depolarization.

  • Compare the fluorescence profile of the armeniaspirol-treated cells to the untreated and CCCP-treated controls.

Experimental_Workflow_Membrane_Potential cluster_prep Sample Preparation cluster_treatment Treatment cluster_staining Staining cluster_analysis Analysis Start Bacterial Culture (Log Phase) Harvest Harvest & Wash Cells Start->Harvest Resuspend Resuspend in Buffer Harvest->Resuspend Untreated Untreated Control Resuspend->Untreated Armeniaspirol Add Armeniaspirol Resuspend->Armeniaspirol CCCP Add CCCP (Positive Control) Resuspend->CCCP Add_Dye Add Membrane Potential Dye (e.g., DiOC2(3)) Untreated->Add_Dye Armeniaspirol->Add_Dye CCCP->Add_Dye Incubate Incubate in Dark Add_Dye->Incubate Measure_Fluorescence Measure Fluorescence (Flow Cytometry / Plate Reader) Incubate->Measure_Fluorescence Compare Compare Fluorescence Profiles Measure_Fluorescence->Compare Result Determine Membrane Depolarization Compare->Result caption Workflow for Bacterial Membrane Potential Assay.

Caption: Workflow for Bacterial Membrane Potential Assay.

Conclusion

The armeniaspirols represent a compelling new class of antibiotics with a unique spirocyclic scaffold and a dual mechanism of action that includes membrane disruption and inhibition of essential proteases. Their potent activity against resistant Gram-positive pathogens makes them a valuable lead for further drug development. The synthesis of analogues has already demonstrated the potential for improving their antibacterial potency.[3] Further investigation into the structure-activity relationships and optimization of the pharmacokinetic properties of this family are warranted to fully exploit their therapeutic potential in combating the growing challenge of antimicrobial resistance.

References

Safety Operating Guide

Essential Safety and Disposal Procedures for Gilvusmycin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical information for the proper handling and disposal of Gilvusmycin. Given its classification as a potent, cytotoxic, and genotoxic anti-tumor antibiotic, strict adherence to these procedures is paramount to ensure personnel safety and environmental protection. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, its known chemical properties as a DNA alkylating agent necessitate its handling as a hazardous compound. The following guidelines are based on best practices for the disposal of cytotoxic and genotoxic waste in a laboratory setting.

Understanding the Hazard: this compound's Potency

This compound is an antibiotic with strong anti-tumor activity.[1] It is part of the spirocyclopropylcyclohexadienone (SCPCHD) family of genotoxic natural products, which are known for their high cytotoxicity.[2] These compounds function by alkylating DNA, which leads to cell death.[2] The high potency of this compound is demonstrated by its low IC50 values against various cancer cell lines.

Cell LineIC50 (ng/mL)
P3880.08
K5620.86
A4310.72
MKN280.75
Source: MedChemExpress[1]

Core Disposal Principle: Treat as Hazardous Cytotoxic and Genotoxic Waste

Due to its hazardous nature, this compound and any materials that come into contact with it must be segregated from the general laboratory waste stream and disposed of as cytotoxic/genotoxic waste. The primary disposal method for this type of waste is high-temperature incineration.[3][4]

Step-by-Step Disposal Protocol

1. Personal Protective Equipment (PPE):

  • Always wear appropriate PPE when handling this compound, including double chemotherapy gloves, a lab coat, and safety goggles.[5]

2. Waste Segregation:

  • Solid Waste: All disposables that have come into contact with this compound (e.g., gloves, pipette tips, vials, absorbent pads) must be placed in a designated, leak-proof, and puncture-resistant container specifically labeled for cytotoxic/chemotherapeutic waste.[6][7] These containers are typically color-coded (e.g., yellow with a purple lid or black) and should be clearly marked with the cytotoxic symbol.[3][8]

  • Liquid Waste: Unused or spent solutions of this compound should not be disposed of down the drain.[7][9] Collect all liquid waste in a dedicated, sealed, and clearly labeled hazardous waste container. The container must be compatible with the solvent used for the this compound solution.

  • Sharps: Any sharps (needles, syringes, etc.) contaminated with this compound must be disposed of in a designated cytotoxic sharps container.[3][8] Do not recap needles.

3. Decontamination:

  • Work surfaces and equipment should be decontaminated after handling this compound. Use a deactivating solution recommended by your institution's safety office.

4. Waste Collection and Storage:

  • Store sealed cytotoxic waste containers in a designated, secure area away from general lab traffic while awaiting pickup.

  • Follow your institution's specific procedures for labeling hazardous waste, including the full chemical name and concentration.

5. Final Disposal:

  • Arrange for the collection of the cytotoxic waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

  • Ensure that the waste is accompanied by a hazardous waste consignment note for tracking until its final disposal via incineration.[3]

Experimental Workflow for Handling and Disposal

The following diagram illustrates the general workflow for the safe handling and disposal of this compound in a research laboratory setting.

Gilvusmycin_Disposal_Workflow cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal A Consult SDS/Safety Protocol B Don Appropriate PPE (Double Gloves, Lab Coat, Goggles) A->B C Weighing/Solution Preparation in a Fume Hood B->C D Experimentation C->D E Segregate Waste at Point of Use D->E I Decontaminate Work Area D->I F_solid Solid Cytotoxic Waste (Gloves, Tubes, etc.) E->F_solid G_liquid Liquid Cytotoxic Waste (Unused Solutions) E->G_liquid H_sharps Contaminated Sharps E->H_sharps J Store Waste in Designated Secure Location F_solid->J G_liquid->J H_sharps->J I->J K Arrange for EHS Pickup J->K

Caption: Workflow for Safe Handling and Disposal of this compound.

Logical Decision-Making for Disposal

The following diagram outlines the decision-making process for the proper disposal of materials potentially contaminated with this compound.

Disposal_Decision_Tree start Material for Disposal q1 Did it come into contact with this compound? start->q1 a1_yes Cytotoxic Waste q1->a1_yes Yes a1_no General Lab Waste (Follow standard lab procedures) q1->a1_no No q2 Is it a sharp? a1_yes->q2 a2_yes Cytotoxic Sharps Container q2->a2_yes Yes a2_no Is it liquid? q2->a2_no No a3_yes Cytotoxic Liquid Waste Container a2_no->a3_yes Yes a3_no Cytotoxic Solid Waste Container a2_no->a3_no No

References

Personal protective equipment for handling Gilvusmycin

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Gilvusmycin

Disclaimer: This document provides guidance on the safe handling of this compound based on established protocols for cytotoxic compounds. As no specific Material Safety Data Sheet (MSDS) for this compound was found, these recommendations are derived from general best practices for handling potentially hazardous pharmaceutical agents. Researchers, scientists, and drug development professionals should always consult with their institution's environmental health and safety department for specific protocols and requirements.

This guide is intended to be a primary resource for laboratory safety and chemical handling, offering procedural, step-by-step guidance to ensure the safety of all personnel working with this compound.

I. Personal Protective Equipment (PPE)

The primary line of defense when handling any potent compound is the correct and consistent use of Personal Protective Equipment. Occupational exposure to cytotoxic drugs can occur through skin contact, inhalation, and accidental ingestion.[1][2] Therefore, a comprehensive PPE strategy is crucial.

Table 1: Recommended Personal Protective Equipment for Handling this compound

PPE ComponentSpecificationRationale
Gloves Double-gloving with chemotherapy-tested nitrile gloves.Minimizes the risk of exposure due to tears or punctures.
Gown Disposable, lint-free, solid-front gown with long sleeves and tight-fitting elastic or knit cuffs.Protects skin and personal clothing from contamination.
Eye Protection Safety goggles or a full-face shield.Protects against splashes and aerosols.
Respiratory Protection A NIOSH-approved respirator (e.g., N95) should be used when handling powders or when there is a risk of aerosolization.Prevents inhalation of hazardous particles.[3]
Shoe Covers Disposable shoe covers.Prevents the tracking of contaminants out of the work area.
II. Operational Plan for Handling this compound

A systematic approach to handling this compound from receipt to disposal is essential to minimize exposure risks.

A. Receiving and Unpacking

  • Inspect Package: Upon receipt, visually inspect the shipping container for any signs of damage or leakage.

  • Don PPE: Before opening, don the appropriate PPE as outlined in Table 1.

  • Segregated Unpacking: Open the package in a designated area, preferably within a chemical fume hood or a Class II Biological Safety Cabinet (BSC).[3]

  • Verify and Label: Confirm the contents against the shipping manifest. The primary container should be clearly labeled with the compound name and appropriate hazard warnings.

  • Initial Cleaning: Wipe the exterior of the primary container with a suitable deactivating agent before transferring it to the designated storage area.

B. Storage

  • Designated Storage: Store this compound in a clearly marked, restricted-access area.

  • Ventilation: The storage area should be well-ventilated.

  • Secondary Containment: Store the primary container within a compatible, sealed secondary container to contain any potential leaks.

  • Inventory: Maintain a detailed inventory log to track usage and quantities.

C. Preparation and Handling

  • Controlled Environment: All manipulations of this compound, especially those involving powders or creating solutions, must be performed within a certified Class II BSC or a ventilated enclosure to control exposure at the source.[2][3]

  • Don Full PPE: Wear all recommended PPE as detailed in Table 1.

  • Use of Closed Systems: Whenever possible, utilize closed-system drug-transfer devices (CSTDs) to minimize the generation of aerosols and vapors.

  • Careful Technique: Employ careful aseptic techniques to avoid contamination and spills. Avoid crushing tablets or generating dust.[1]

  • Decontamination: After each use, thoroughly decontaminate all surfaces and equipment with an appropriate cleaning and deactivating solution.

III. Disposal Plan for this compound Waste

Proper disposal of this compound waste is critical to prevent environmental contamination and accidental exposure.

A. Waste Segregation

  • Cytotoxic Waste Containers: All materials that have come into contact with this compound, including gloves, gowns, vials, and cleaning materials, must be disposed of in clearly labeled, leak-proof, and puncture-resistant cytotoxic waste containers.

  • Sharps: Needles and other sharps must be disposed of in a designated sharps container for cytotoxic waste.

B. Disposal Procedure

  • Seal Containers: Securely seal all waste containers before removal from the work area.

  • Labeling: Ensure all containers are clearly labeled as "Cytotoxic Waste" with the appropriate hazard symbols.

  • Licensed Disposal: Arrange for the disposal of cytotoxic waste through a licensed hazardous waste contractor in accordance with local, state, and federal regulations. Under no circumstances should cytotoxic waste be disposed of in the regular trash or sewer system.[4]

IV. Spill Management

In the event of a spill, immediate and appropriate action is necessary to contain the contamination and protect personnel.

  • Evacuate and Secure: Immediately alert others in the area and evacuate non-essential personnel. Secure the area to prevent entry.

  • Don PPE: Before attempting to clean the spill, don the full complement of recommended PPE, including respiratory protection.

  • Containment: Use a cytotoxic spill kit to contain the spill. Absorb liquids with absorbent pads and cover powders with damp cloths to prevent aerosolization.

  • Cleanup: Carefully clean the spill area, working from the outer edge towards the center.

  • Decontamination: Decontaminate the area with an appropriate deactivating agent.

  • Disposal: Dispose of all cleanup materials as cytotoxic waste.

  • Reporting: Report the spill to the appropriate institutional safety officer.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the key workflows for safely handling this compound.

Gilvusmycin_Handling_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup & Disposal Prep_Start Start: Need to Handle this compound Don_PPE Don Full PPE Prep_Start->Don_PPE Enter_BSC Enter Class II BSC / Ventilated Enclosure Don_PPE->Enter_BSC Prepare_Drug Prepare this compound (e.g., weigh, dissolve) Enter_BSC->Prepare_Drug Conduct_Exp Conduct Experiment Prepare_Drug->Conduct_Exp Decon_Area Decontaminate Work Area & Equipment Conduct_Exp->Decon_Area Seg_Waste Segregate Waste Decon_Area->Seg_Waste Dispose_Waste Dispose of Cytotoxic Waste Seg_Waste->Dispose_Waste Doff_PPE Doff PPE Dispose_Waste->Doff_PPE Cleanup_End End Doff_PPE->Cleanup_End

Caption: Workflow for the safe handling of this compound.

Spill_Response_Workflow Spill Spill Occurs Evacuate Evacuate & Secure Area Spill->Evacuate Don_PPE Don Full PPE (including respirator) Evacuate->Don_PPE Contain Contain Spill with Spill Kit Don_PPE->Contain Clean Clean Spill (outside to inside) Contain->Clean Decontaminate Decontaminate Area Clean->Decontaminate Dispose Dispose of all materials as Cytotoxic Waste Decontaminate->Dispose Report Report Spill to Safety Officer Dispose->Report

Caption: Spill response procedure for this compound.

References

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Gilvusmycin

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